alpha-(5-Nitro-O-tolylimino)-O-cresol
Description
Properties
CAS No. |
67912-41-8 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(2-methyl-5-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-6-7-12(16(18)19)8-13(10)15-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
InChI Key |
JYUYXVCTSZXVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Foundational & Exploratory
N-(2-hydroxybenzylidene)-2-methyl-5-nitroaniline synonyms
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nitro-substituted salicylaldimine ligands research
An In-Depth Technical Guide to Nitro-Substituted Salicylaldimine Ligands: Synthesis, Characterization, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of nitro-substituted salicylaldimine ligands, a class of Schiff bases that has garnered significant attention for its versatile coordination chemistry and wide-ranging applications. The introduction of the electron-withdrawing nitro group onto the salicylaldehyde framework profoundly influences the electronic properties, stability, and reactivity of the resulting ligands and their metal complexes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and practical applications of these compounds in catalysis, chemical sensing, and biological systems. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative literature.
Foundational Principles: The Chemistry of Salicylaldimines and the Influence of Nitro-Substitution
Salicylaldimines, or salen-type ligands, are Schiff bases formed from the condensation of a salicylaldehyde derivative with a primary amine. Their defining structural feature is the azomethine group (-C=N-) conjugated with a phenolic ring, which creates a highly effective chelation site for metal ions. The ligand typically coordinates in a bidentate fashion through the deprotonated phenolic oxygen and the imine nitrogen atom.
The introduction of a nitro (-NO₂) group, a potent electron-withdrawing substituent, onto the salicylaldehyde ring dramatically alters the ligand's electronic landscape. This has several key consequences:
-
Increased Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating deprotonation and complexation with metal ions, often under milder conditions.
-
Modified Electronic Properties of the Metal Center: Upon coordination, the nitro group's influence extends to the metal center, modifying its redox potential and electronic structure. This is a critical factor in tuning the catalytic and sensing capabilities of the metal complex.[1]
-
Enhanced Biological Activity: The presence of a nitro group is a well-known pharmacophore that can enhance the biological potency of a molecule.[2][3] In metal complexes, this can lead to synergistic effects, resulting in compounds with significant antimicrobial or anticancer properties.[4][5][6]
The position of the nitro group (e.g., 3-nitro, 4-nitro, or 5-nitro) further refines these effects, allowing for precise control over the steric and electronic properties of the resulting complexes.[7]
Synthesis and Complexation: A Methodical Approach
The synthesis of nitro-substituted salicylaldimine ligands is typically a straightforward condensation reaction. The subsequent complexation with a metal salt yields the final coordination compound.
General Synthesis Workflow
The process involves two main stages: ligand formation and metal complexation. The choice of solvent is critical; alcohols like methanol or ethanol are commonly used as they readily dissolve the reactants and facilitate the removal of the water byproduct, driving the equilibrium towards the Schiff base product.[8]
Caption: General workflow for ligand synthesis and metal complexation.
Detailed Experimental Protocol: Synthesis of a 5-Nitro-Salicylaldimine Ligand and its Cu(II) Complex
This protocol describes the synthesis of a representative ligand, N-(n-butyl)-5-nitrosalicylaldimine, and its subsequent complexation with copper(II) acetate. This self-validating system includes checkpoints for verification.
Part A: Ligand Synthesis (N-(n-butyl)-5-nitrosalicylaldimine)
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.67 g (10 mmol) of 5-nitrosalicylaldehyde in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To the stirred solution, add 0.73 g (10 mmol) of n-butylamine dropwise over 5 minutes.
-
Reaction: Add a catalytic amount (2-3 drops) of glacial acetic acid.[9] Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. A color change to a vibrant yellow/orange is expected.
-
Isolation and Purification: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization. Collect the bright yellow precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Validation:
-
Yield: Typically >85%.
-
Melting Point: Determine the melting point and compare it to literature values.
-
FT-IR Spectroscopy: Confirm the presence of the azomethine (C=N) stretch around 1615-1625 cm⁻¹ and the disappearance of the aldehyde C=O and amine N-H stretches.[8]
-
Part B: Copper(II) Complex Synthesis
-
Ligand Solution: In a 50 mL flask, dissolve 0.44 g (2 mmol) of the synthesized ligand in 20 mL of warm methanol.
-
Metal Salt Solution: In a separate beaker, dissolve 0.20 g (1 mmol) of copper(II) acetate monohydrate in 10 mL of methanol.
-
Complexation: Add the copper(II) acetate solution dropwise to the stirred ligand solution. An immediate color change to dark green or brown should be observed, indicating complex formation.[10]
-
Reaction and Isolation: Stir the mixture at room temperature for 1 hour. Collect the resulting precipitate by vacuum filtration, wash with methanol, and dry.
-
Validation:
-
Color Change: A distinct color change is the primary indicator of successful coordination.
-
FT-IR Spectroscopy: The C=N stretching frequency should shift to a lower wavenumber (e.g., 1600-1610 cm⁻¹) upon coordination to the copper ion. New bands in the low-frequency region (450-600 cm⁻¹) corresponding to Cu-N and Cu-O bonds should appear.[11]
-
Molar Conductivity: Measurements in a suitable solvent (e.g., DMF) should indicate a non-electrolytic nature for neutral complexes.[12]
-
Advanced Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization of these compounds.
Spectroscopic and Analytical Methods
| Technique | Information Provided & Key Insights |
| FT-IR Spectroscopy | Confirms the formation of the Schiff base via the C=N stretch (ca. 1620 cm⁻¹). A shift in this band upon complexation provides direct evidence of coordination. Also confirms coordination through the phenolic oxygen by observing shifts in C-O stretching.[13] |
| UV-Vis Spectroscopy | Provides information on the electronic transitions. Ligands typically show π→π* and n→π* transitions. Upon complexation, new bands, such as ligand-to-metal charge transfer (LMCT) bands, may appear, and d-d transitions for transition metal complexes can be observed.[11] |
| ¹H & ¹³C NMR Spectroscopy | Used for structural elucidation of the diamagnetic ligand and its complexes (e.g., with Zn(II) or Pd(II)). The azomethine proton (-CH=N-) signal (typically δ 8.0-9.0 ppm) is a key diagnostic peak.[10] |
| Mass Spectrometry | Confirms the molecular weight of the synthesized ligand and its metal complex, verifying the stoichiometry of the complex (e.g., 1:2 metal-to-ligand ratio).[11] |
| Elemental Analysis | Determines the percentage composition of C, H, and N, providing empirical formula validation for both the ligand and the complex.[10] |
Structural Determination: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal center (e.g., square planar, tetrahedral, or octahedral).[14][15] This technique is invaluable for establishing structure-activity relationships. For instance, it can reveal distortions from ideal geometry, which can significantly impact catalytic activity.[16]
Caption: Bidentate coordination in a typical M(L)₂ complex.
Applications in Modern Chemistry and Drug Development
The unique properties imparted by the nitro group make these salicylaldimine complexes highly valuable in several fields.
Catalysis
Metal complexes of salicylaldimines are effective catalysts for a variety of organic transformations, particularly oxidation reactions.[17] The electron-withdrawing nitro group can enhance the Lewis acidity of the metal center, promoting substrate activation.
-
Oxidation of Alkenes and Phenols: Cobalt(II) and copper(II) complexes have been successfully employed as catalysts for the oxidation of substrates like cyclohexene and phenol, using oxidants such as hydrogen peroxide.[17][18][19] The nitro-group can influence both the activity and selectivity of these reactions.
-
Asymmetric Synthesis: Chiral salicylaldimine complexes are used in enantioselective catalysis. For example, copper(II) complexes have been shown to catalyze the asymmetric Henry (nitroaldol) reaction, a crucial C-C bond-forming reaction in organic synthesis.[20]
-
Cross-Coupling Reactions: Palladium(II) complexes of salicylaldimines are active catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating biaryl compounds.[21]
Fluorescent Chemosensors
Salicylaldimines often exhibit fluorescence, a property that can be modulated by coordination to metal ions.[22] This "turn-on" or "turn-off" fluorescence response forms the basis of their use as chemosensors.[23][24] The binding of a specific metal ion can alter the ligand's electronic structure, leading to changes in fluorescence intensity or wavelength through mechanisms like photo-induced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[22] These sensors are prized for their high sensitivity and selectivity in detecting environmentally or biologically important ions like Al³⁺ or Mg²⁺.[24][25]
Biological and Medicinal Applications
The chelation of a metal ion to a biologically active ligand can significantly enhance its therapeutic properties, a principle explained by Tweedy's chelation theory.[26] This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its transport across cell membranes.[5]
-
Antimicrobial and Antifungal Agents: A vast body of research demonstrates that metal complexes of nitro-substituted salicylaldimines possess potent activity against various strains of bacteria (both Gram-positive and Gram-negative) and fungi.[4][27][28] The complexation often results in greater antimicrobial efficacy than the free ligand or the metal salt alone.[5][27]
-
Anticancer and Cytotoxic Activity: The combination of a silatrane scaffold with a 5-nitrosalicylaldimine motif has produced compounds with significant cytotoxic activity against cancer cell lines like HepG2 and MCF7.[2] The nitro group is believed to play a key role through a "activation by reduction" mechanism within tumor tissues.[2]
Conclusion and Future Outlook
Nitro-substituted salicylaldimine ligands represent a robust and highly tunable platform in coordination chemistry. The strategic placement of the nitro group provides a powerful tool for modulating the electronic, catalytic, sensing, and biological properties of their metal complexes. The synthetic accessibility of these ligands, combined with their diverse functionalities, ensures their continued relevance. Future research will likely focus on the development of more sophisticated catalytic systems for green chemistry applications, the design of highly selective and sensitive multi-analyte chemosensors, and the exploration of novel metallodrugs to combat antimicrobial resistance and cancer. The insights and protocols provided in this guide offer a solid foundation for researchers to innovate and contribute to this exciting and impactful field.
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- Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance. (2022, December 18). PMC.
- Salicylaldimine based copper (II) complex: A potential catalyst for the asymmetric Henry reaction. (n.d.).
- Single-Crystal X-ray Crystallography Study of Cu(II) complex with N-polyfluorophenyl-3,5-di-tert-butylsalicylaldimine ligand. (n.d.).
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- Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. (2016, December 15). MedCrave online.
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- (PDF) Synthesis, Spectroscopic Characterization, PXRD Structure and Thermal Study of Bis (Salicylaldiminato) cl2Fe (iii) Complex. (2025, December 31).
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- Synthesis, characterization, and reactivity of Pd(II) salicylaldimine complexes derived from aminophenols. (n.d.). Canadian Science Publishing.
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- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024, June 13). MDPI.
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- Synthesis, characterization and biological activity of mixed ligand Co(II) complexes of schiff base 2-amino-4-nitrophenol. (n.d.). JOCPR.
- Mn(III) complexes with nitro-substituted ligands—Spin states with a twist. (2021, June 4). MPG.PuRe.
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Molecular Weight, Formula, and Pharmacological Profiling of C14H12N2O3: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist navigating the complexities of small-molecule drug development, encountering a specific molecular formula like C14H12N2O3 requires moving beyond basic stoichiometry. This formula, with an average molecular weight of 256.26 g/mol , does not represent a single blockbuster drug, but rather a highly versatile and heavily scrutinized chemical space. It encompasses critical pharmaceutical impurities (such as nitrosamines), bioactive scaffolds (like isoxazolones), and synthetic intermediates (Schiff bases).
This whitepaper deconstructs the physicochemical properties of C14H12N2O3, explores its structural archetypes, and provides self-validating analytical protocols for its characterization in drug development workflows.
Physicochemical Profiling of C14H12N2O3
Before analyzing specific isomers, we must establish the fundamental physicochemical boundaries of the C14H12N2O3 formula. Understanding these parameters is critical for designing chromatographic methods and mass spectrometry (MS) workflows.
Table 1: Core Physicochemical Parameters of C14H12N2O3
| Parameter | Value | Causality / Analytical Significance |
| Average Molecular Weight | 256.26 g/mol | Derived from standard stoichiometric calculations (C: 168.15, H: 12.10, N: 28.01, O: 48.00). |
| Monoisotopic Exact Mass | 256.0848 Da | Critical for High-Resolution Mass Spectrometry (HRMS) target identification[1]. |
| Protonated Precursor | m/z 257.0921 | The primary target ion utilized in positive electrospray ionization (ESI+)[2]. |
| Hydrogen Bond Donors | Variable (0 to 2) | Highly isomer-dependent; dictates chromatographic retention strategies (HILIC vs. RPLC). |
| Hydrogen Bond Acceptors | 3 to 5 | Influences aqueous solubility, membrane permeability, and protein target binding. |
In HRMS, distinguishing C14H12N2O3 from isobaric interferences requires a mass accuracy of <5 ppm. Relying solely on nominal mass (256 Da) will inevitably lead to false positives in complex active pharmaceutical ingredient (API) matrices.
Structural Archetypes and Pharmacological Relevance
The arrangement of 14 carbons, 12 hydrogens, 2 nitrogens, and 3 oxygens allows for diverse chemical architectures. We categorize these into three primary archetypes relevant to pharmaceutical sciences:
Archetype A: Nitrosamine Impurities
Representative Compound: N-Nitroso-N-Benzyl Anthranilic Acid (CAS 1028-91-7) Nitrosamines are a critical focal point in modern drug manufacturing due to their genotoxic potential. N-benzyl-N-nitrosoanthranilic acid is a highly characterized reference material used to meet stringent regulatory standards set by the FDA and EMA for trace impurities[3]. The presence of the nitroso (-NO) group attached to the amine makes this compound a potent electrophile under biological conditions[4].
Archetype B: Isoxazol-5(2H)-one Derivatives
Certain derivatives sharing the C14H12N2O3 formula act as potent Human Neutrophil Elastase (HNE) inhibitors. Studies on their mechanism of action demonstrate that these compounds act as competitive and pseudo-irreversible inhibitors, showing high selectivity for HNE over other serine proteases, making them valuable in inflammatory disease research[5].
Archetype C: Schiff Bases and Hydrazones
Representative Compound: 1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine (CAS 15450-66-5)[6]. These molecules are heavily utilized as synthetic intermediates for APIs. They often exhibit intrinsic antimicrobial properties due to the azomethine nitrogen's ability to chelate metal ions, disrupting metalloenzyme function in pathogens.
Mechanistic Pathway: Nitrosamine Genotoxicity
Understanding the causality behind the strict regulatory limits on C14H12N2O3 nitrosamine isomers requires examining their metabolic activation. Nitrosamines are not inherently DNA-reactive; they require enzymatic conversion to become genotoxic.
Metabolic activation pathway of N-nitroso C14H12N2O3 derivatives leading to DNA adduct formation.
Causality Check: The cytochrome P450-mediated α-hydroxylation destabilizes the molecule, leading to the spontaneous cleavage of an aldehyde and the formation of a highly reactive diazonium ion. This electrophile readily attacks nucleophilic centers on DNA bases, causing mutagenic adducts. This mechanism dictates exactly why trace analysis of compounds like CAS 1028-91-7 is mandatory in API batch releases[3].
Experimental Protocol: LC-HRMS/MS Characterization of C14H12N2O3
To ensure scientific integrity, analytical methods must be self-validating. The following protocol details the extraction and quantification of C14H12N2O3 nitrosamine impurities from an API matrix using LC-HRMS/MS.
Step 1: Sample Preparation via Solid-Phase Extraction (SPE)
-
Procedure: Dissolve 100 mg of the API in 5 mL of LC-MS grade water. Load onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water to remove the polar API matrix. Elute the C14H12N2O3 impurity with 2 mL of 100% methanol.
-
Causality: Nitrosamines like N-nitroso-N-benzyl anthranilic acid have a moderate LogP. The HLB cartridge selectively retains the moderately lipophilic impurity while allowing highly polar or highly hydrophobic matrix components to be washed away. This prevents ion suppression in the MS source, ensuring a self-validating recovery rate.
Step 2: Ultra-Performance Liquid Chromatography (UPLC)
-
Procedure: Inject 5 µL of the eluate onto a C18 column (2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
-
Causality: The 0.1% formic acid serves a dual purpose: it suppresses the ionization of the carboxylic acid group (pKa ~4) in the analyte, increasing its retention on the reversed-phase column, and it provides abundant protons for efficient positive mode electrospray ionization (ESI+).
Step 3: High-Resolution Mass Spectrometry (HRMS)
-
Procedure: Operate the Orbitrap or TOF-MS in ESI+ mode. Set the targeted selected ion monitoring (t-SIM) to m/z 257.0921 with a mass tolerance window of 5 ppm[2].
-
Causality: The exact mass of
is 257.0921 Da. Utilizing a narrow 5 ppm mass window ensures that isobaric API fragments do not produce false-positive signals. For structural confirmation, trigger a data-dependent MS/MS scan to observe the characteristic neutral loss of NO (30 Da), yielding a diagnostic fragment at m/z 227.0921.
References
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National Center for Advancing Translational Sciences (NCATS). "N-BENZYL-N-NITROSOANTHRANILIC ACID - Inxight Drugs." ncats.io. 4[4]
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PubChem. "N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine." nih.gov. 1[1]
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PubChem. "N-(p-Methoxybenzylidene)-p-nitroaniline." nih.gov. 6[6]
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Taylor & Francis. "Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors." tandfonline.com.5[5]
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Veeprho. "N-Nitroso-N-Benzyl Anthranilic Acid | CAS 1028-91-7." veeprho.com. 3[3]
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The Royal Society of Chemistry. "Table of Contents - High-resolution mass spectrometry (HRMS)." rsc.org. 2[2]
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The Pivotal Role of Nitro-Substituted Schiff Bases in Modern Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of coordination chemistry, the quest for ligands that can impart unique and tunable properties to metal complexes is perpetual. Among the vast arsenal of ligand systems, Schiff bases have long been celebrated for their synthetic accessibility and versatile coordination behavior. The strategic introduction of a nitro (-NO2) group onto the Schiff base framework, however, elevates these molecules to a new echelon of functionality. The potent electron-withdrawing nature of the nitro moiety dramatically influences the electronic structure, stability, and reactivity of the resulting metal complexes, unlocking a spectrum of advanced applications. This in-depth technical guide provides a comprehensive exploration of the synthesis, coordination chemistry, and diverse applications of nitro-substituted Schiff bases, offering field-proven insights for researchers and professionals in drug development and materials science.
The Nitro Group: A Game-Changer in Schiff Base Ligand Design
The incorporation of a nitro group into a Schiff base ligand is a deliberate and impactful synthetic strategy. This functional group, typically positioned on one of the aromatic rings of the Schiff base precursor (either the aldehyde/ketone or the amine), exerts a profound influence on the molecule's properties.
Causality of Nitro-Substitution:
-
Enhanced Acidity and Coordination: The strong electron-withdrawing nature of the nitro group increases the acidity of nearby protons, such as the phenolic proton in salicylaldehyde-derived Schiff bases. This facilitates deprotonation and subsequent coordination to a metal center.
-
Modulation of Electronic Properties: The nitro group significantly alters the electron density distribution across the entire ligand framework. This, in turn, influences the electronic properties of the coordinated metal ion, affecting its redox potential and catalytic activity.[1][2]
-
Increased Biological Activity: The presence of a nitro group is often associated with enhanced biological activity.[3] This is attributed to its ability to participate in various biological processes, including interactions with biomolecules. In many cases, the biological activity of the Schiff base ligand is further amplified upon coordination with a metal ion.[4][5][6]
Synthesis and Coordination: A Practical Approach
The synthesis of nitro-substituted Schiff bases is typically a straightforward condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[4][7] The subsequent formation of metal complexes involves the reaction of the Schiff base ligand with a suitable metal salt.[5][7]
Experimental Protocol: Synthesis of a Representative Nitro-Substituted Schiff Base and its Cu(II) Complex
This protocol details the synthesis of N-(4-nitrobenzylidene)aniline and its subsequent complexation with copper(II).
Step 1: Synthesis of N-(4-nitrobenzylidene)aniline (Schiff Base Ligand)
-
Dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add aniline (0.93 g, 10 mmol) dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst to the mixture.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The yellow crystalline product will precipitate out of the solution.
-
Filter the product using a Buchner funnel, wash with a small amount of cold ethanol, and dry in a desiccator over anhydrous CaCl2.
Step 2: Synthesis of Bis(N-(4-nitrobenzylidene)anilinato)copper(II) Complex
-
Dissolve the synthesized Schiff base (2.26 g, 10 mmol) in 20 mL of hot ethanol.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (0.85 g, 5 mmol) in 15 mL of ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the hot solution of the Schiff base with constant stirring.
-
Adjust the pH of the solution to approximately 7-8 by adding a few drops of aqueous ammonia.
-
A colored precipitate will form immediately. Continue stirring the mixture for another hour to ensure complete reaction.
-
Filter the resulting complex, wash with ethanol, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Spectroscopic and Structural Characterization: Unveiling the Coordination Sphere
The successful synthesis and coordination of nitro-substituted Schiff bases are confirmed through a combination of spectroscopic and analytical techniques.
| Technique | Key Observables and Interpretations |
| FT-IR Spectroscopy | The disappearance of the C=O stretching band from the aldehyde/ketone and the N-H stretching band from the amine, coupled with the appearance of a strong band in the 1600-1650 cm⁻¹ region, confirms the formation of the azomethine (-C=N-) group, a hallmark of Schiff bases.[7][8] Upon complexation, a shift in the azomethine stretching frequency to a lower or higher wavenumber indicates the coordination of the nitrogen atom to the metal center.[7] The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. |
| ¹H NMR Spectroscopy | The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum. Changes in the chemical shifts of the aromatic protons upon complexation provide further evidence of coordination. |
| UV-Vis Spectroscopy | The electronic spectra of the Schiff bases typically show absorption bands corresponding to π-π* and n-π* transitions. Upon complexation, these bands may shift, and new bands in the visible region may appear due to d-d transitions of the metal ion, providing information about the geometry of the complex.[4] |
| Elemental Analysis | Provides the percentage composition of C, H, and N in the synthesized compounds, which is compared with the calculated values to confirm the empirical formula. |
Diverse Applications: From Medicine to Materials
The unique electronic and structural features of nitro-substituted Schiff base metal complexes have led to their exploration in a wide array of applications.
Medicinal and Biological Applications
Nitro-substituted Schiff bases and their metal complexes have emerged as promising candidates in drug discovery due to their significant biological activities.[3][9][10]
-
Antimicrobial Activity: Many studies have reported the potent antibacterial and antifungal properties of these compounds.[3][11] The presence of the nitro group often enhances this activity.[3] The mechanism of action is often attributed to the ability of these compounds to interfere with microbial cell metabolism. The chelation of the Schiff base to a metal ion can further enhance its antimicrobial efficacy.[4][5][6] For instance, some cobalt and nickel complexes of nitro-substituted Schiff bases have shown enhanced activity against various bacterial and fungal strains compared to the free ligand.[4]
-
Anticancer Activity: A growing body of research highlights the potential of nitro-substituted Schiff base complexes as anticancer agents.[9][12][13][14] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells.[9] The proposed mechanisms of action often involve the induction of apoptosis. For example, a manganese complex of a 4-nitrobenzohydrazone derived Schiff base has been identified as a potential candidate for treating prostate cancer.[9]
Figure 1. A simplified proposed mechanism for the anticancer activity of some nitro-substituted Schiff base metal complexes.
Catalysis
The tunable electronic properties and stability of nitro-substituted Schiff base metal complexes make them effective catalysts in various organic transformations.[15][16][17][18]
-
Oxidation Reactions: Cobalt-Schiff base complexes, for instance, have been successfully employed as catalysts for the oxidation of anilines to nitrobenzenes using tert-butyl hydroperoxide as the oxidant.[2] The catalytic activity is influenced by both the electronic and steric properties of the Schiff base ligand.
-
Reduction Reactions: Copper(II) complexes of Schiff bases have demonstrated catalytic activity in the reduction of aromatic nitro compounds like 4-nitrophenol to 4-aminophenol in the presence of a reducing agent such as sodium borohydride.[19][20]
Figure 2. A generalized catalytic cycle for an oxidation reaction catalyzed by a Schiff base metal complex.
Sensing Applications
The ability of nitro-substituted Schiff bases to exhibit changes in their optical properties upon interaction with specific analytes has led to their development as chemosensors.[21][22][23]
-
Ion Sensing: These ligands can act as colorimetric or fluorescent sensors for various metal ions. For example, a naphthaldehyde-based nitro-substituted Schiff base has been utilized for the dual sensing of Cu²⁺ and Ni²⁺ ions, where binding to these ions results in a noticeable color change and fluorescence quenching.[24] The design of such sensors often relies on the principles of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).
-
Sensing of Nitroaromatic Compounds: Interestingly, some fluorescent Schiff bases can be used to detect other nitroaromatic compounds, which are often pollutants and explosives.[25][26] The mechanism typically involves fluorescence quenching upon interaction with the analyte.
Nonlinear Optical (NLO) Materials
The presence of electron-donating and electron-withdrawing groups within a conjugated system can lead to significant second-order nonlinear optical (NLO) properties. Nitro-substituted Schiff bases, with their inherent charge transfer characteristics, are promising candidates for NLO materials.[27][28][29][30] The coordination to a metal ion can further enhance these properties. These materials have potential applications in optical data storage, telecommunications, and optical switching.[27]
Future Perspectives and Conclusion
The field of nitro-substituted Schiff base coordination chemistry is vibrant and continues to expand. Future research will likely focus on the development of more sophisticated ligand designs to achieve higher selectivity and efficiency in catalytic and sensing applications. The exploration of their potential in bioinorganic chemistry, particularly as therapeutic and diagnostic agents, remains a fertile ground for investigation. Furthermore, the synthesis and characterization of novel materials with enhanced NLO properties will continue to be an area of significant interest.
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Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II) | Request PDF - ResearchGate. (URL: [Link])
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Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed. (URL: [Link])
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Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry. (URL: [Link])
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Enhanced Luminescent Probe Utilizing Schiff Base Ligand for 2,4,6-Trinitrophenol Detection in Aqueous Media - ResearchGate. (URL: [Link])
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Schiff Bases and their Metal Complexes as Anti-Cancer Agents: A Review - ResearchGate. (URL: [Link])
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Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroaniline and Their Cobalt (II) and Nickel (II) Metal Complexes - RSIS International. (URL: [Link])
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Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl - PMC. (URL: [Link])
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Synthesis, Structure and Reactivity of Schiff Base Transition Metal Mixed Ligand Complexes Derived from Isatin and Salal - Oriental Journal of Chemistry. (URL: [Link])
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Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (URL: [Link])
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Enhanced Luminescent Probe Utilizing Schiff Base Ligand for 2,4,6-Trinitrophenol Detection in Aqueous Media - DergiPark. (URL: [Link])
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An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E - The Royal Society of Chemistry. (URL: [Link])
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An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing). (URL: [Link])
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC. (URL: [Link])
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Schiff Bases and Their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. | Semantic Scholar. (URL: [Link])
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Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - MDPI. (URL: [Link])
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Schiff base metal complexes as a dual antioxidant and antimicrobial agents. (URL: [Link])
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (URL: [Link])
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Applications of metal complexes of Schiff bases-A Review - TIJER.org. (URL: [Link])
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Computational studies on nonlinear optical property of novel Wittig-based Schiff-base ligands and copper(II) complex - Taylor & Francis. (URL: [Link])
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Cobalt Schiff Base Complex-Catalyzed Oxidation of Anilines with tert-Butyl Hydroperoxide | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Synthesis, characterization, catalytic activity of Schiff base Cu-Complex and Ni-Complex for aromatic nitro compounds and methyl orange reduction | Request PDF - ResearchGate. (URL: [Link])
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A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications | IntechOpen. (URL: [Link])
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Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (URL: [Link])
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Review on Schiff Base: A Scrupulous Binding Detector for Metal Ions. (URL: [Link])
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Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC. (URL: [Link])
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Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles - MDPI. (URL: [Link])
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Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (URL: [Link])
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A review of Schiff base-inorganic complexes and recent advances in their biomedicinal and catalytic attributes. (URL: [Link])
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Applications of Schiff Bases and Their Metal Complexes: - A Short Review - Jetir.Org. (URL: [Link])
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Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions. (URL: [Link])
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Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - MDPI. (URL: [Link])
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(PDF) Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu and Ni Ions - ResearchGate. (URL: [Link])
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953-963 Review Article Schiff base metal complexes of Ni, Pd a - JOCPR. (URL: [Link])
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Application of Schiff base as a fluorescence sensor - Jetir.Org. (URL: [Link])
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Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene - MDPI. (URL: [Link])
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Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review - MDPI. (URL: [Link])
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Recent Advancements in Schiff Base Fluorescence Chemosensors for the Detection of Heavy Metal Ions | IntechOpen. (URL: [Link])
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Structural, nonlinear optical, and molecular docking studies of schiff base compounds as multi-target inhibitors of AChE, BChE, and carbonic anhydrases - PMC. (URL: [Link])
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Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine - RSC Publishing. (URL: [Link])
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alpha-(5-Nitro-O-tolylimino)-O-cresol PubChem CID data
An In-depth Technical Guide to the Characterization of alpha-(5-Nitro-O-tolylimino)-O-cresol (PubChem CID: 794593)
Preamble: A Roadmap for a Novel Chemical Entity
The landscape of chemical research is populated by a vast number of compounds with limited to no characterization. Alpha-(5-Nitro-O-tolylimino)-O-cresol is one such entity. While registered in chemical databases, it lacks associated literature, experimental data, or documented biological activity.[1] This guide, therefore, deviates from a standard compound summary. Instead, it serves as a comprehensive roadmap for researchers, outlining a logical, multi-stage workflow to systematically characterize this data-poor molecule. By leveraging data from structurally related compounds and established methodologies, we present a self-validating framework for its synthesis, analysis, and preliminary biological evaluation. This document is designed to empower researchers to transform an unknown entity into a well-characterized compound with a defined preliminary profile.
Part 1: Identity, Synthesis, and Physicochemical Characterization
The foundational step in evaluating any compound is to confirm its identity, establish a reliable synthetic route, and determine its fundamental physicochemical properties. Given the absence of experimental data for alpha-(5-Nitro-O-tolylimino)-O-cresol, this section outlines a proposed pathway for its synthesis and a robust analytical workflow for structural verification and purity assessment.
Compound Identification
The subject of this guide is identified in the PubChem database under the Compound ID (CID) 794593.[1] Its core structural and identifying information is summarized below.
| Identifier | Value | Source |
| PubChem CID | 794593 | [1] |
| IUPAC Name | 2-[(2-methyl-5-nitrophenyl)iminomethyl]phenol | [1] |
| CAS Number | 67912-41-8 | [2] |
| Molecular Formula | C₁₄H₁₂N₂O₃ | [1] |
| Molecular Weight | 256.26 g/mol | [2] |
| Monoisotopic Mass | 256.08478 Da | [1] |
| SMILES | CC1=C(C=C(C=C1)[O-])N=CC2=CC=CC=C2O | [1] |
| InChIKey | JYUYXVCTSZXVHJ-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
In the absence of experimental data, in silico predictions provide valuable initial insights into a compound's behavior. These computational models estimate properties crucial for anticipating its solubility, permeability, and potential as a drug candidate.
| Property | Predicted Value | Significance |
| XlogP | 3.1 | Indicates moderate lipophilicity, suggesting potential for membrane permeability but possibly limited aqueous solubility.[1] |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Proposed Synthesis: Schiff Base Condensation
The structure of alpha-(5-Nitro-O-tolylimino)-O-cresol, containing an imine (Schiff base) linkage, strongly suggests a straightforward synthesis via the condensation of an appropriate amine and an aldehyde. The logical precursors are 2-Methyl-5-nitroaniline (also known as 5-nitro-o-toluidine) and 2-Hydroxybenzaldehyde (salicylaldehyde).
-
Reactant Preparation: Dissolve 2-Methyl-5-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Aldehyde Addition: To the stirred solution, add 2-Hydroxybenzaldehyde (1.0 eq).
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops), to protonate the aldehyde's carbonyl group, thereby activating it for nucleophilic attack by the amine.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure alpha-(5-Nitro-O-tolylimino)-O-cresol.
-
Drying: Dry the purified product under vacuum.
Caption: Proposed workflow for the synthesis of alpha-(5-Nitro-O-tolylimino)-O-cresol.
Analytical Characterization Workflow
Post-synthesis, a rigorous analytical workflow is essential to confirm the compound's structure and assess its purity. This involves a combination of chromatographic and spectroscopic techniques.
Caption: Logical workflow for the analytical characterization of the synthesized compound.
-
Objective: To determine the purity of the synthesized compound.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water. A typical starting point could be 70:30 (v/v) methanol:water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at a wavelength where the nitroaromatic and phenolic chromophores absorb, likely around 254 nm and 330 nm.[3]
-
Analysis: Inject a solution of the compound dissolved in the mobile phase. Purity is determined by the area percentage of the main peak.
-
-
Objective: To confirm the molecular weight.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 257.09, consistent with the expected monoisotopic mass of 256.08 Da.[1]
-
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is critical for unambiguous structural elucidation. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the imine proton (-CH=N-), and the methyl group. The ¹³C NMR would confirm the presence of 14 unique carbon environments.
-
FT-IR: Fourier-Transform Infrared spectroscopy will confirm the presence of key functional groups. Expected characteristic peaks include: O-H stretch (broad, ~3300 cm⁻¹), C=N stretch (imine, ~1625 cm⁻¹), and N-O stretches (nitro group, asymmetric and symmetric, ~1520 and ~1340 cm⁻¹).[4][5]
Part 2: In Silico ADMET Profiling
Before committing to resource-intensive in vitro studies, a computational assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a prudent step in modern drug discovery and chemical safety assessment.[6][7] This approach flags potential liabilities early, guiding further experimental design.[8]
Rationale and Approach
In silico tools utilize quantitative structure-activity relationship (QSAR) models and pharmacophore modeling to predict a molecule's pharmacokinetic and toxicological properties based on its structure.[9][10] For a novel entity like alpha-(5-Nitro-O-tolylimino)-O-cresol, this provides a foundational dataset to hypothesize its biological behavior.
-
Structure Input: The compound's structure, typically as a SMILES string, is inputted into a prediction platform (e.g., SwissADME, pkCSM).
-
Property Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties.
-
Druglikeness Evaluation: The compound is assessed against established rules like Lipinski's Rule of Five to gauge its potential as an orally available drug.
-
Toxicity Prediction: Potential toxicological flags, such as mutagenicity, hepatotoxicity, or skin sensitization, are identified based on structural alerts.
-
Data Synthesis: The results are compiled to form a comprehensive ADMET profile, highlighting both favorable properties and potential risks.
Caption: General workflow for predicting ADMET properties using in silico tools.
Key Parameters for Evaluation
The following table outlines critical parameters that should be assessed to build a preliminary profile for alpha-(5-Nitro-O-tolylimino)-O-cresol.
| Parameter Category | Specific Metric | Desired Outcome for Drug Development |
| Physicochemical | LogP (Lipophilicity) | 1-3 for balanced solubility and permeability[9] |
| Absorption | GI Absorption | High |
| BBB Permeant | Yes/No (Target dependent) | |
| Metabolism | CYP450 Inhibition | Inhibitor of none or few isoforms |
| Druglikeness | Lipinski's Rule | 0 violations |
| Toxicity | AMES Mutagenicity | Negative |
| hERG Inhibition | Negative | |
| Hepatotoxicity | Negative |
Part 3: Preliminary Biological Evaluation
The structural motifs within alpha-(5-Nitro-O-tolylimino)-O-cresol—specifically the nitroaromatic group—provide a logical starting point for hypothesizing its biological activity. Nitroaromatic compounds are known for their potential cytotoxicity, often linked to their electron-accepting properties and ability to undergo metabolic reduction to reactive intermediates under hypoxic conditions.[11]
Hypothesis: Potential Cytotoxicity
The primary hypothesis is that alpha-(5-Nitro-O-tolylimino)-O-cresol will exhibit cytotoxic effects on mammalian cells in vitro. This provides a clear and testable starting point for its biological characterization.
Cytotoxicity Assessment Workflow
A tiered approach is recommended to efficiently screen for cytotoxicity and determine the compound's potency.
Caption: A streamlined workflow for determining the in vitro cytotoxicity of a test compound.
Detailed Experimental Protocol: MTT Assay for IC₅₀ Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[12][13]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound, which is the concentration required to inhibit the growth of 50% of a cell population.[12]
-
Materials:
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%). Remove the old medium and add 100 µL of the medium containing the various compound concentrations. Include vehicle controls (medium with DMSO) and untreated controls.[12]
-
Incubation: Incubate the plate for an exposure time of 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Avenues for Further Investigation
Should the compound exhibit interesting activity or low toxicity, further studies could explore other potential biological activities based on its structural components:
-
Antioxidant Activity: The phenolic -OH group suggests the potential for radical scavenging activity, which can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14]
-
Antimicrobial Activity: Schiff bases are a well-known class of compounds with potential antibacterial and antifungal properties. The compound could be screened against a panel of pathogenic bacteria and fungi.
Conclusion
Alpha-(5-Nitro-O-tolylimino)-O-cresol (PubChem CID: 794593) represents a common challenge and opportunity in chemical science: an uncharacterized molecule with potential for novel properties. This guide has provided a comprehensive, field-proven framework to systematically address this knowledge gap. By following the proposed workflows for synthesis, analytical characterization, in silico profiling, and in vitro cytotoxicity screening, researchers can efficiently generate a foundational dataset for this compound. This structured approach not only ensures scientific integrity and trustworthiness but also paves the way for discovering the potential applications or hazards of this and other data-poor chemical entities.
References
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Miteva, M. In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing. [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. [Link]
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CD ComputaBio. In Silico ADMET Prediction Service. [Link]
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Udugade, S. B., et al. IN-SILICO PREDCITION OF ADMET PROPERTIES AND SYNTHESIS OF NOVEL ANTIBACTERIAL SCHIFF BASES DERIVED FROM NOVEL SUBSTITUTED 1, 2, 4-TRIAZOLE-3-THIOLE. Journal of Advanced Scientific Research. [Link]
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PubChem. Alpha-(5-nitro-o-tolylimino)-o-cresol. [Link]
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Beckers, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]
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Raleigh, J. A., & Koch, C. J. (1990). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. National Cancer Institute. [Link]
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NIOSH. (1998). Nitroaromatic Compounds by GC/FID - Analytical Method. [Link]
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NIOSH. (2016). NITROAROMATIC COMPOUNDS: METHOD 2005. CDC. [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
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Navigating the Therapeutic Potential of Salicylaldehyde 5-Nitro-o-toluidine Schiff Bases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of organic compounds with a wide spectrum of biological activities.[1] This technical guide focuses on a specific subset: salicylaldehyde 5-nitro-o-toluidine Schiff bases and their derivatives. We delve into their synthesis, structural characterization, and critically, their multifaceted biological activities, including antimicrobial, anticancer, and antioxidant properties. This document serves as a comprehensive resource, providing not only an overview of the existing research but also detailed experimental protocols and an exploration of the underlying structure-activity relationships that govern their therapeutic potential.
Introduction: The Significance of Salicylaldehyde-Based Schiff Bases
Schiff bases derived from salicylaldehyde have garnered significant attention in medicinal chemistry due to the inherent biological activities of the salicylaldehyde moiety itself and the synthetic flexibility of the imine linkage.[2][3] The presence of hydroxyl and imine groups is crucial to their biological mechanisms.[4] The introduction of a 5-nitro-o-toluidine component introduces further complexity and potential for enhanced bioactivity. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the entire molecule, potentially impacting its interaction with biological targets.[5] This guide will explore how these structural features translate into tangible biological effects.
Synthesis and Characterization: Building the Molecular Scaffold
The synthesis of salicylaldehyde 5-nitro-o-toluidine Schiff bases is typically achieved through a straightforward condensation reaction between salicylaldehyde and 5-nitro-o-toluidine.[6][7] This reaction is often carried out in an alcoholic solvent, sometimes with the aid of a catalyst, and can be driven to completion by heating.[6]
General Synthesis Protocol
A generalized, eco-friendly method for the synthesis of these Schiff bases can be performed under mild conditions.[7]
Materials:
-
Salicylaldehyde
-
5-nitro-o-toluidine
-
Ethanol (or other suitable solvent)
-
Natural acid catalyst (e.g., kaffir lime extract) (optional)[7]
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and 5-nitro-o-toluidine in a minimal amount of ethanol in a round-bottom flask.
-
Add a few drops of a natural acid catalyst if desired to facilitate the reaction.[7]
-
Stir the reaction mixture at room temperature or under gentle reflux for a designated period (typically 1-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Structural Characterization
Confirmation of the synthesized Schiff base structure is paramount and is typically achieved through a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The key diagnostic peak is the appearance of the C=N (azomethine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretch from salicylaldehyde and the N-H stretches from the primary amine are also indicative of successful Schiff base formation.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The formation of the azomethine bond is confirmed by the appearance of a characteristic singlet for the -CH=N- proton, typically observed in the δ 8-9 ppm region.
-
Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.
Biological Activities: Unveiling the Therapeutic Promise
The true value of these Schiff bases lies in their diverse biological activities. The following sections detail their potential as antimicrobial, anticancer, and antioxidant agents, providing insights into their mechanisms and the experimental protocols used for their evaluation.
Antimicrobial Activity
Schiff bases are well-documented for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][8] The presence of the azomethine group is considered critical for this activity.[2] The nitro substitution in the 5-nitro-o-toluidine moiety can further enhance this effect.[5]
Mechanism of Action: While the exact mechanism is not fully elucidated, it is believed that the lipophilicity of the Schiff bases allows them to easily penetrate the microbial cell wall. Once inside, they can interfere with various cellular processes, including enzyme function and DNA replication, ultimately leading to cell death. Chelation with metal ions can also enhance their antimicrobial efficacy by reducing the polarity of the metal ion and increasing the lipophilicity of the complex.[4]
Experimental Protocol: Disc Diffusion Method [9]
This method provides a qualitative assessment of the antimicrobial activity.
-
Prepare sterile Mueller-Hinton agar plates.
-
Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs onto the inoculated agar surface.
-
Include a positive control (a standard antibiotic) and a negative control (solvent only).
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Caption: Workflow for the disc diffusion antimicrobial assay.
Quantitative Data: For a more quantitative measure, the Minimum Inhibitory Concentration (MIC) can be determined using methods like broth microdilution.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Schiff Base A | 32 | 64 |
| Schiff Base B | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
| Note: This is example data and will vary depending on the specific Schiff base. |
Anticancer Activity
The search for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. Salicylaldehyde-derived Schiff bases and their metal complexes have shown promising antitumor activities.[10][11] The mechanism of action is often linked to their ability to induce apoptosis and inhibit cell proliferation. Metal complexes of these Schiff bases have often demonstrated higher cytotoxic activity compared to the free ligands.[10]
Mechanism of Action: The anticancer activity of these compounds can be attributed to several factors. Their planar structure may allow for intercalation with DNA, disrupting replication and transcription. They can also generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. Furthermore, the chelation of metal ions can play a significant role, as these complexes can have altered redox potentials and lipophilicity, enhancing their cellular uptake and interaction with biological targets.[4]
Experimental Protocol: MTT Assay for Cytotoxicity [10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Schiff base for a specified time (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Caption: Workflow for the MTT cytotoxicity assay.
Quantitative Data:
| Compound | Cell Line | IC50 (µM) |
| Schiff Base X | HeLa | 25.5 |
| Schiff Base Y | MCF-7 | 18.2 |
| Cisplatin | HeLa | 10.8 |
| Note: This is example data and will vary depending on the specific Schiff base and cell line. |
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Schiff bases, particularly those with phenolic hydroxyl groups, can act as antioxidants by scavenging free radicals.[12] The electron-donating or withdrawing nature of substituents on the aromatic rings can significantly influence their antioxidant capacity.[12]
Mechanism of Action: The primary mechanism of antioxidant activity for salicylaldehyde-based Schiff bases is through hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.[12][13] The phenolic hydroxyl group is a key contributor to this activity, as it can readily donate a hydrogen atom. The presence of a nitro group, an electron-withdrawing group, might generally decrease the antioxidant activity.[12]
Experimental Protocol: DPPH Radical Scavenging Assay [12]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the Schiff base in methanol.
-
In a 96-well plate, mix the DPPH solution with the Schiff base solutions.
-
Include a control (DPPH solution with methanol only) and a standard antioxidant (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Caption: Workflow for the DPPH antioxidant assay.
Quantitative Data:
| Compound | DPPH Scavenging IC50 (µg/mL) |
| Schiff Base I | 75.3 |
| Schiff Base II | 92.1 |
| Ascorbic Acid | 15.6 |
| Note: This is example data and will vary depending on the specific Schiff base. |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of these Schiff bases and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.[14]
-
The Azomethine Group (-C=N-): This group is fundamental to the biological activity of Schiff bases.[2] Its planarity and electronic properties are key to interactions with biological targets.
-
The Hydroxyl Group (-OH): The ortho-hydroxyl group of the salicylaldehyde moiety is important for chelation with metal ions and contributes to the antioxidant activity through hydrogen donation.[4]
-
The Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group can enhance the antimicrobial and anticancer activities by increasing the acidity of the phenolic proton and modifying the overall electronic distribution of the molecule.[5] However, it may decrease the antioxidant potential.[12]
-
Substituents on the Aromatic Rings: The presence and position of other substituents on either the salicylaldehyde or the 5-nitro-o-toluidine ring can modulate the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby influencing its biological activity.
Conclusion and Future Directions
Salicylaldehyde 5-nitro-o-toluidine Schiff bases represent a promising class of compounds with a diverse range of biological activities. Their straightforward synthesis and the tunability of their structure make them attractive candidates for further drug development. Future research should focus on:
-
Synthesis of a wider range of derivatives: To expand the structure-activity relationship knowledge base.
-
In-depth mechanistic studies: To elucidate the precise molecular targets and pathways involved in their biological effects.
-
Evaluation in more complex biological models: Including in vivo studies to assess their efficacy and safety in a whole-organism context.
-
Development of metal complexes: To explore the potential for enhanced and novel biological activities.[10][15]
This technical guide provides a solid foundation for researchers and scientists to explore the therapeutic potential of this fascinating class of Schiff bases. The provided protocols and insights are intended to facilitate further investigation and innovation in this field.
References
- Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC. (n.d.).
- Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus - PubMed. (1990). Journal of Medicinal Chemistry, 33(2), 608-614.
- Bodnet, E. M., & Willie, W. (n.d.). Schiff Bases of Salicylaldehyde and their Cobalt (II) Derivatives as Antitumor Agents. eJournals @ Oklahoma State University Library.
- Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.).
- Transition metal complexes with tridentate Schiff bases (O^N^O and O^N^N) derived from salicylaldehyde: An analysis of their potential anticancer activity - PubMed. (2022). ChemMedChem.
- Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (2025). Taylor & Francis.
- Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
- Anticancer activities of some transition metal complexes of a schiff base derived from salicylaldehyde and glycine. (2026). ResearchGate.
- Bayeh, Y., Mohammed, F., Gebrezgiabher, M., Elemo, F., Getachew, M., & Thomas, M. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10, 127-139.
- Overview of Biological Activities and Synthesis of Schiff Base. (2024). IJFMR.
- Determination of antimicrobial and antimutagenic properties of some Schiff bases. (n.d.). SciELO.
- The optimized structures of Schiff bases of salicylaldehyde. (n.d.). ResearchGate.
- Synthesis, Characterization and Biological Activities of Biopolymeric Schiff Bases Prepared with Chitosan and Salicylaldehydes and Their Pd(II) and Pt(II) Complexes. (2017). MDPI.
- Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. (2017). MDPI.
- Antioxidant activity of Schiff base ligands using the DPPH scavenging assay. (n.d.). PMC - NIH.
- SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. (n.d.). Jetir.Org.
- Review Of The Biological Effects Of Schiff Bases And Their Derivatives, Including Their Synthesis. (2023).
- Synthesis and antioxidant activities of Schiff bases and their complexes: a review. (2016).
- Synthesis of substituted schiff's bases and their antimicrobial activity. (n.d.). Der Pharma Chemica.
- Synthesis, characterization and antimicrobial activity of some transition metal complexes of schiff base derived from o. (n.d.). Der Pharma Chemica.
- Shah, S. S., Shah, D., & Atiq-ur Rahman. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry.
- Subathra, A. (2019). An eco-friendly method for the synthesis of Schiff base from salicylaldehyde and p-toluidine using kaffir lime extract has been investigated. International Journal of Advanced Research (IJAR), 7(3), 1024-1029.
- Comparative study of antioxidant and antimicrobial activity of berberine-derived Schiff bases .... (2023). PMC.
- Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine. (n.d.). Neliti.
- Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (n.d.). RSC Publishing.
- NATURAL ACID CATALYZED SYNTHESIS OF SCHIFF BASE FROM SALICYLALDEHYDE AND PTOLUIDINE AND ITS ANTIMICROBIAL POTENTIAL. (2025). ResearchGate.
- Sivaraj, K. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE-2-CARBALDEHYDE. rjlbpcs.com.
- Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II) | Request PDF. (n.d.). ResearchGate.
- Volume 12, Issue 1, 2024. (2024).
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Methodological & Application
Application Note: Synthesis and Isolation Protocol for α-(5-Nitro-O-tolylimino)-O-cresol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Schiff Base Condensation, Ligand Synthesis, and Antimicrobial Precursor Development
Executive Summary
Schiff bases (azomethines) serve as critical pharmacophores and versatile ligands in transition metal coordination chemistry. The compound α-(5-Nitro-O-tolylimino)-O-cresol (systematically named 2-(((2-methyl-5-nitrophenyl)imino)methyl)phenol) is a specialized bidentate ligand derived from the condensation of salicylaldehyde and 2-methyl-5-nitroaniline[1].
This application note provides a rigorously validated, step-by-step protocol for its synthesis. Moving beyond standard procedural lists, this guide emphasizes the mechanistic causality behind reagent selection, catalytic activation, and purification strategies to ensure high-purity yields suitable for downstream antimicrobial complexation studies[2].
Mechanistic Principles & Causality
The formation of α-(5-Nitro-O-tolylimino)-O-cresol is governed by an acid-catalyzed nucleophilic addition-elimination mechanism. Understanding the electronic and steric environment of the precursors is essential for optimizing the reaction:
-
The Nucleophilic Challenge: The primary amine on 2-methyl-5-nitroaniline is sterically hindered by the ortho-methyl group and electronically deactivated by the strongly electron-withdrawing meta-nitro group[3]. This makes the amine a relatively poor nucleophile.
-
Electrophilic Activation: To overcome this kinetic barrier, the carbonyl oxygen of salicylaldehyde must be activated. We employ a weak acid catalyst to protonate the carbonyl, drastically increasing its electrophilicity and making it susceptible to attack.
-
The pH Paradox: The reaction microenvironment must be strictly maintained at a pH of ~4.5. If the solution becomes too acidic (e.g., using excess strong mineral acids), the amine will protonate to form an unreactive ammonium salt, stalling the reaction. Glacial acetic acid provides the perfect buffering capacity to activate the carbonyl without neutralizing the amine[2].
Fig 1. Acid-catalyzed nucleophilic addition-elimination mechanism for Schiff base formation.
Materials, Reagents, and Stoichiometry
To ensure reproducibility, all quantitative data and stoichiometric ratios are summarized below. The reaction is scaled for a standard 10 mmol synthesis.
Table 1: Reagent Stoichiometry & Physicochemical Properties
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol) | Density / State |
| 2-Methyl-5-nitroaniline | Nucleophile | 152.15 | 1.0 | 1.52 g | Solid (Yellow) |
| Salicylaldehyde | Electrophile | 122.12 | 1.0 | 1.22 g (1.05 mL) | Liquid (1.146 g/mL) |
| Glacial Acetic Acid | Catalyst | 60.05 | Catalytic | 3-5 drops | Liquid |
| Absolute Ethanol | Solvent | 46.07 | N/A | 50 mL | Liquid |
| α-(5-Nitro-O-tolylimino)-O-cresol | Product | 256.26 | 1.0 (Theoretical) | 2.56 g (100% yield) | Solid (Orange/Red) |
Step-by-Step Synthesis Workflow
The following protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step through observable physicochemical changes.
Fig 2. Experimental workflow for synthesizing α-(5-Nitro-O-tolylimino)-O-cresol.
Protocol Execution:
Step 1: Reactant Dissolution
-
Action: In a 250 mL round-bottom flask, dissolve 1.52 g of 2-methyl-5-nitroaniline in 50 mL of absolute ethanol under continuous magnetic stirring[2].
-
Causality: Absolute ethanol is chosen over aqueous solvents to prevent the reversible hydrolysis of the fragile imine bond. It provides optimal solubility for the aromatic precursors while allowing a sufficiently high reflux temperature (78°C).
Step 2: Aldehyde Addition
-
Action: Add 1.05 mL of salicylaldehyde dropwise to the stirring solution.
-
Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of unwanted side products or polymeric aggregates.
Step 3: Catalytic Activation
-
Action: Add 3-5 drops of glacial acetic acid to adjust the microenvironment to pH ~4.5.
-
Causality: As established in the mechanistic overview, this specific pH activates the carbonyl without neutralizing the deactivated amine[3].
Step 4: Reflux Condensation
-
Action: Attach a reflux condenser and heat the mixture to 78°C for 4-6 hours[2].
-
Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the ortho-methyl group, driving the endothermic elimination of water from the carbinolamine intermediate.
Step 5: Precipitation & Isolation
-
Action: Allow the mixture to cool to room temperature, then pour it slowly into a beaker containing 150 mL of ice-cold distilled water. Vacuum filter the resulting precipitate using a Büchner funnel[2].
-
Causality: The target Schiff base is highly hydrophobic. Rapid cooling and dilution in ice water drastically reduce its solubility product, forcing it to crash out of solution as a solid precipitate and maximizing the crude yield.
Step 6: Purification
-
Action: Recrystallize the crude solid from a minimal amount of hot absolute ethanol.
-
Causality: Recrystallization leverages the differential solubility of the Schiff base at boiling versus freezing temperatures, effectively leaving trace unreacted starting materials in the mother liquor.
Self-Validation & Analytical Characterization
A robust protocol must be a self-validating system. You can verify the success of the synthesis both visually and analytically.
In-Process Visual Validation: During reflux, the reaction mixture will transition from a pale yellow solution to a deep orange/red color. This bathochromic shift is a direct result of the extended π-conjugation formed by the azomethine (C=N) linkage bridging the two aromatic rings.
Chemical Validation (Schiff Test): To confirm the absence of unreacted salicylaldehyde without requiring immediate NMR analysis, perform a Schiff test on the filtrate. Adding a drop of the filtrate to 1 mL of Schiff's reagent (p-rosaniline hydrochloride) should yield a negative result. A magenta color appearing within 10 minutes indicates incomplete consumption of the aldehyde[4].
Table 2: Expected Analytical Characterization Data
| Analytical Method | Target Signal / Peak | Structural Correlation |
| FTIR Spectroscopy | ~1615 - 1630 cm⁻¹ | Azomethine (C=N) stretch formation |
| FTIR Spectroscopy | ~3300 - 3450 cm⁻¹ (Broad) | Phenolic -OH (Broadened by intramolecular H-bonding) |
| FTIR Spectroscopy | ~1520 cm⁻¹ & ~1340 cm⁻¹ | Asymmetric & Symmetric -NO₂ stretch |
| ¹H NMR (DMSO-d6) | δ 8.5 - 9.0 ppm (Singlet, 1H) | Azomethine proton (-CH=N-) |
| ¹H NMR (DMSO-d6) | δ 12.5 - 13.5 ppm (Singlet, 1H) | Phenolic -OH (Highly deshielded by H-bond) |
| TLC (Hexane:EtOAc 7:3) | Rf ~ 0.65 - 0.75 | Product spot (Less polar than starting amine) |
References
- Benchchem.
- Sigma-Aldrich. "alpha-(5-nitro-o-tolylimino)-o-cresol - Sigma-Aldrich - MilliporeSigma." Sigma-Aldrich.
- ResearchGate. "Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study.
- UMass. "Qualitative Organic Analysis: Schiff Test." UMass.
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condensation reaction of salicylaldehyde and 5-nitro-o-toluidine
An Application Note and Protocol for the Synthesis of 2-(((2-methyl-5-nitrophenyl)imino)methyl)phenol
Introduction: The Significance of Schiff Bases
Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone of modern coordination chemistry and medicinal drug development.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] The imine linkage is crucial for a wide range of biological activities, and the resulting ligands are highly valued for their ability to form stable complexes with various metal ions.[3][4]
Salicylaldehyde and its derivatives are particularly valuable precursors in Schiff base synthesis. The resulting N,O-bidentate ligands can form stable six-membered chelate rings with metal ions, a structural motif found in compounds with significant antibacterial, antifungal, and anticancer properties.[4][5] This application note provides a comprehensive guide to the synthesis of a specific Schiff base, 2-(((2-methyl-5-nitrophenyl)imino)methyl)phenol, from the . We will delve into the underlying reaction mechanism, provide a detailed and validated laboratory protocol, and discuss the potential applications of this versatile molecule.
Section 1: Reaction Mechanism and Scientific Rationale
The formation of a Schiff base is a reversible, typically acid- or base-catalyzed reaction involving a two-step mechanism: nucleophilic addition followed by dehydration.[6]
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom (from 5-nitro-o-toluidine) on the electrophilic carbonyl carbon of the aldehyde (salicylaldehyde). This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[3][7]
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is generally catalyzed by a mild acid.[6] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which is then expelled to form the carbon-nitrogen double bond.[7]
Causality Behind Experimental Choices:
-
Catalyst: While the reaction can proceed without a catalyst, a few drops of a mild acid (like glacial acetic acid) are often used to accelerate the dehydration step. However, the acid concentration must be carefully controlled. If the pH is too low, the amine reactant will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[6][7]
-
Solvent: Ethanol or methanol are common solvents for this reaction. They are effective at dissolving both the aldehyde and amine reactants, are relatively inert under the reaction conditions, and their volatility simplifies product isolation and purification.[8]
-
Temperature: Heating the reaction mixture under reflux is a standard procedure to increase the reaction rate and drive the equilibrium towards the product by removing the water byproduct.[2][6]
Caption: Fig. 1: Mechanism of Schiff Base Formation
Section 2: Applications in Research and Drug Development
Schiff bases derived from salicylaldehyde are versatile compounds with a broad spectrum of potential applications, making them attractive targets for synthesis.
-
Coordination Chemistry: The product, 2-(((2-methyl-5-nitrophenyl)imino)methyl)phenol, is an excellent bidentate ligand. The phenolic oxygen and the imine nitrogen atoms can coordinate with transition metal ions (e.g., Cu(II), Co(II), Ni(II)) to form stable metal complexes.[9][10] These complexes are widely investigated for their catalytic activity in various organic transformations.[6]
-
Bioinorganic and Medicinal Chemistry: Many Schiff base-metal complexes exhibit significant biological activities. They are explored as potential antimicrobial (antibacterial and antifungal), anti-inflammatory, and anticancer agents.[2][4][5] The introduction of a nitro group can enhance the biological efficacy of the molecule.
-
Fluorescent Probes: The conjugated system within the Schiff base structure often imparts fluorescent properties. These molecules can be designed as "turn-on" fluorescent probes for the detection of specific metal ions, such as Al³⁺, by exhibiting a change in fluorescence upon coordination.[11]
Section 3: Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of 2-(((2-methyl-5-nitrophenyl)imino)methyl)phenol via conventional heating.
3.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g | 10 |
| 5-nitro-o-toluidine | C₇H₈N₂O₂ | 152.15 | 1.52 g | 10 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 40 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalytic |
3.2 Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filtration flask
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator (optional)
3.3 Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 5-nitro-o-toluidine in 20 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved. Gentle warming may be required.
-
Addition of Aldehyde: To this solution, add 1.22 g (10 mmol) of salicylaldehyde dissolved in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1). The formation of the product spot and the disappearance of the reactant spots indicate the reaction's completion.
-
Product Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate as a colored solid. Cooling the flask in an ice bath can enhance precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60 °C or air-dry to obtain the final Schiff base product.
Caption: Fig. 2: Experimental Synthesis Workflow
Section 4: Characterization and Data Validation
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.
| Technique | Key Observational Points |
| FTIR (KBr, cm⁻¹) | Disappearance of the aldehyde C=O stretch (~1665 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretch around 1615-1630 cm⁻¹.[2][11] |
| ¹H NMR (CDCl₃, δ ppm) | Appearance of a singlet for the azomethine proton (-CH=N-) between 8.5-9.5 ppm. A broad singlet for the phenolic -OH proton, often downfield (>12 ppm) due to intramolecular hydrogen bonding.[12][13] Aromatic protons will appear in the 6.8-8.5 ppm range. |
| ¹³C NMR (CDCl₃, δ ppm) | Appearance of the imine carbon (-C=N-) signal around 160-165 ppm. |
| Melting Point | A sharp melting point indicates a high degree of purity. |
The successful synthesis is validated by the clear appearance of the imine-specific signals and the disappearance of signals corresponding to the aldehyde and primary amine functional groups of the starting materials.
Section 5: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Chemical Hazards: Salicylaldehyde is a combustible liquid and can cause skin and eye irritation. 5-nitro-o-toluidine is toxic if swallowed or inhaled. Handle these chemicals in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic solvents and residues should be collected in designated waste containers.
Section 6: Troubleshooting
-
Low Yield: If the product yield is low, ensure the reaction has gone to completion using TLC. The reflux time can be extended if necessary. Ensure all starting materials are pure and dry.
-
Oily Product: If the product separates as an oil instead of a solid, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.
-
Impure Product: If characterization shows impurities, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[12]
References
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]
-
Pawar, R. P., et al. (2014). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 2(8), 849-856. Retrieved from [Link]
-
Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Retrieved from [Link]
-
Karadağ, H., & Düğdü, E. (2022). Overview of Schiff Bases. IntechOpen. DOI: 10.5772/intechopen.105151. Retrieved from [Link]
-
Yusuf, T. L., et al. (2020). Synthesis, Characterization and Applications of Schiff Base Transition Metal Complexes Derived From Salicylaldehyde With 2-Aminophenol and O-phenylenediamine. ProQuest. Retrieved from [Link]
-
Gaballa, A. S. (2013). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. Journal of Chemical and Pharmaceutical Research, 5(12), 114-123. Retrieved from [Link]
-
Gaballa, A. S. (2013). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry. ResearchGate. Retrieved from [Link]
-
Zadrazilova, I., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1543. DOI: 10.3390/molecules22091543. Retrieved from [Link]
-
Tadesse, S., & Gashaw, T. (2019). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Chemical Engineering and Science, 9, 1-13. DOI: 10.4236/aces.2019.91001. Retrieved from [Link]
-
Subathra, A., & Shyma, M. (2019). An Eco-Friendly Synthesis, Characterization and Biological Activities of Schiff Base from Salicylaldehyde and P-Toluidine. International Journal of Advanced Research, 7(3), 1024-1029. DOI: 10.21474/IJAR01/8750. Retrieved from [Link]
-
Naeimi, H., Safari, J., & Heidarnezhad, A. (2007). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Dyes and Pigments, 73(2), 251-253. DOI: 10.1016/j.dyepig.2005.12.009. Retrieved from [Link]
-
Wady, A. F., Hussein, M. B., & Mohammed, M. M. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences. Retrieved from [Link]
-
Islam, M. S., et al. (2020). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Asian Journal of Research in Chemistry, 13(3), 221-226. DOI: 10.5958/0974-4150.2020.00042.8. Retrieved from [Link]
-
Naeimi, H., & Moradian, M. (2010). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). ResearchGate. Retrieved from [Link]
-
Gümrükçüoğlu, İ., et al. (2010). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Journal of the Serbian Chemical Society, 75(1), 21-30. Retrieved from [Link]
-
Wang, X., et al. (2022). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 27(15), 4983. DOI: 10.3390/molecules27154983. Retrieved from [Link]
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Application Note: A Systematic Approach to Solvent Selection for the Crystallization of the Schiff Base C14H12N2O3
Abstract
The isolation of Schiff bases in a highly pure, crystalline form is paramount for definitive structural elucidation via X-ray crystallography and for ensuring consistency in drug development applications. The selection of an appropriate solvent system is the most critical variable in the crystallization process. This document provides a comprehensive guide and detailed protocols for the systematic selection of solvents for the crystallization of the Schiff base C14H12N2O3, N,N'-bis(salicylidene)hydrazine. We will explore the physicochemical properties of the target molecule, outline the fundamental principles of solvent selection, and provide step-by-step protocols for solvent screening and various crystallization techniques, including slow evaporation, slow cooling, and vapor diffusion.
Introduction: The Critical Role of Crystallization
Schiff bases, characterized by their azomethine group (-HC=N-), are a cornerstone in coordination chemistry and medicinal research due to their diverse biological activities.[1] The production of high-quality single crystals is often a prerequisite for unambiguous structural analysis, which in turn informs structure-activity relationship (SAR) studies. Crystallization is fundamentally a purification technique that relies on the differential solubility of a compound and its impurities in a given solvent.[2] The process is governed by achieving a state of supersaturation, from which the compound precipitates out of the solution in an ordered, crystalline lattice.[3] The choice of solvent dictates the solubility curve of the compound and is therefore the most influential factor in obtaining high-quality crystals.
This guide focuses on N,N'-bis(salicylidene)hydrazine (C14H12N2O3), a molecule possessing two aromatic rings, two phenolic hydroxyl groups, and a central hydrazine linkage. These features allow for significant hydrogen bonding and π-π stacking interactions, which must be considered during solvent selection.
Guiding Principles for Solvent Selection
The ideal crystallization solvent is one in which the target compound exhibits high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[2] This solubility profile allows for the preparation of a saturated solution at a higher temperature, which, upon slow cooling, becomes supersaturated and yields crystals.
Key Solvent Characteristics:
-
Solubility Gradient: The primary requirement is a steep solubility-temperature gradient.
-
"Like Dissolves Like": The intermolecular forces of the solvent and solute should be similar.[4] Given that N,N'-bis(salicylidene)hydrazine has polar hydroxyl groups and aromatic rings, solvents with moderate to high polarity are logical starting points.
-
Boiling Point: A solvent with a boiling point between 60°C and 100°C is often ideal.[4] Solvents with very low boiling points (< 50°C) can evaporate too quickly, leading to poor quality crystals or powders, while those with very high boiling points (> 120°C) are difficult to remove from the final product.[4][5]
-
Inertness: The solvent must not react with the compound.
-
Purity and Safety: Use high-purity solvents and consider their toxicity and flammability.
Protocol: Systematic Solvent Screening
This protocol is designed to efficiently screen a range of solvents to identify promising candidates for crystallization.
Objective: To determine the solubility of C14H12N2O3 in various solvents at room temperature and at their boiling points.
Materials:
-
N,N'-bis(salicylidene)hydrazine (C14H12N2O3), ~50-100 mg
-
A selection of solvents (see Table 1)
-
Small test tubes or vials (1-2 mL)
-
Hot plate or steam bath
-
Vortex mixer
Procedure:
-
Place approximately 5-10 mg of the Schiff base into a small test tube.
-
Add the first solvent dropwise (e.g., 0.1 mL at a time) while agitating or vortexing at room temperature.
-
Observe the solubility.
-
If it dissolves completely in < 0.5 mL: The solvent is likely too good for slow cooling crystallization but may be suitable for vapor diffusion or as the "good" solvent in a binary system.
-
If it is partially soluble: Gently heat the mixture to the solvent's boiling point. If the compound dissolves completely upon heating, it is a strong candidate for slow cooling crystallization.
-
If it remains insoluble or sparingly soluble upon heating: The solvent is unsuitable.
-
-
Record your observations for each solvent tested.
-
Allow any promising hot solutions to cool slowly to room temperature and then in an ice bath to observe for crystal formation.
Table 1: Candidate Solvents for Screening
| Solvent | Boiling Point (°C)[4] | Polarity | Potential Role |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Single solvent (slow cooling) |
| Methanol | 65 | Polar Protic | Single solvent, "good" solvent |
| Acetone | 56 | Polar Aprotic | Single solvent, "good" solvent |
| Ethyl Acetate | 77 | Moderate Polarity | Single or binary solvent |
| Dichloromethane (DCM) | 40 | Moderate Polarity | "Good" solvent (volatile) |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | "Good" solvent |
| Acetonitrile | 82 | Polar Aprotic | Single solvent |
| Toluene | 111 | Nonpolar | Binary solvent, potential for π-π interactions[5] |
| Hexane | 69 | Nonpolar | Anti-solvent |
| Water | 100 | Polar Protic | Anti-solvent |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Often dissolves Schiff bases well[6][7][8] |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Often dissolves Schiff bases well[1][6][8] |
Note: Due to their high boiling points, DMF and DMSO are typically used when other solvents fail and are often employed in vapor diffusion or layering techniques.
Crystallization Protocols
Based on the results of the solvent screening, select one of the following detailed protocols.
Workflow for Crystallization Method Selection
Caption: Decision workflow for selecting a crystallization protocol.
Protocol 4.1: Slow Cooling (Recrystallization)
This method is ideal when the Schiff base is soluble in a hot solvent but poorly soluble at room temperature.[2][9]
-
Place the Schiff base in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the compound just dissolves. Avoid adding a large excess of solvent.
-
If any impurities remain undissolved, perform a hot filtration.
-
Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature, undisturbed.
-
To maximize the yield, the flask can be moved to a refrigerator (4°C) or an ice bath after it has reached room temperature.[9]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
Protocol 4.2: Slow Evaporation
This is the simplest method and works well when the compound is moderately soluble at room temperature.[10][11]
-
Dissolve the Schiff base in a suitable solvent in a clean vial. The solution should not be fully saturated.[10]
-
Cover the vial with a cap, but do not tighten it completely. Alternatively, cover with paraffin film and puncture it with a needle. This allows the solvent to evaporate slowly over several days or weeks.[12]
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor periodically for crystal growth.
Protocol 4.3: Vapor Diffusion
This technique is highly effective for growing high-quality crystals from a small amount of material.[5][13] It involves dissolving the compound in a "good" solvent and allowing a volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution.
Vapor Diffusion Setup
Caption: Schematic of a sitting-drop vapor diffusion experiment.
Procedure (Sitting Drop):
-
Prepare a saturated or near-saturated solution of the Schiff base in a small volume (10-50 µL) of a "good" solvent (e.g., DCM, THF, Ethanol).
-
Place this solution as a drop inside a small, open inner vial or on a pedestal.
-
In a larger, outer vial, place a larger volume (0.5-1.0 mL) of a volatile anti-solvent (e.g., hexane, diethyl ether). The anti-solvent must be miscible with the "good" solvent.[10]
-
Carefully place the inner vial inside the outer vial and seal the outer vial tightly.
-
Over time, the anti-solvent vapor will slowly diffuse into the solution drop, reducing the solubility of the Schiff base and inducing crystallization.[14][15]
-
Store in a vibration-free location and monitor for crystal growth.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion [5]
| "Good" Solvent | Anti-Solvent |
|---|---|
| Dichloromethane | Pentane, Hexane |
| Tetrahydrofuran | Hexane, Cyclohexane |
| Acetone | Chloroform, Diethyl Ether |
| Ethanol | Diethyl Ether, Cyclohexane |
| Methanol | Diethyl Ether, Hexane |
| Toluene | Hexane, Pentane |
Troubleshooting
-
Oiling Out: If an oil forms instead of crystals, it may be because the solution is too concentrated, the cooling rate is too fast, or the compound's melting point is lower than the boiling point of the solvent.[5] Try using a more dilute solution, slowing the cooling process (e.g., by insulating the flask), or choosing a lower-boiling point solvent.
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration or add a few drops of an anti-solvent. Scratching the inside of the flask with a glass rod at the air-liquid interface can also induce nucleation.[9]
-
Formation of Powder/Microcrystals: This often results from rapid precipitation due to excessively high supersaturation.[5] Redissolve the material by heating and allow it to cool more slowly. Using a slightly different solvent system may also help.
Conclusion
A successful crystallization of N,N'-bis(salicylidene)hydrazine (C14H12N2O3) hinges on a logical and systematic approach to solvent selection. By understanding the physicochemical properties of the Schiff base and applying the principles of solubility, researchers can efficiently screen for suitable solvents. The detailed protocols for slow cooling, slow evaporation, and vapor diffusion provide robust methods to obtain high-quality crystals suitable for further analysis. Patience and careful observation are key, as crystallization is often as much an art as it is a science.
References
-
IUCr Journals. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
UCLA Chemistry. SOP: CRYSTALLIZATION. [Link]
-
Linac Coherent Light Source, Biology. Crystal Growth. [Link]
-
Hampton Research. Sitting Drop Vapor Diffusion Crystallization. [Link]
-
University of York, Chemistry Teaching Labs. scXRD: Growing single crystals. [Link]
-
National Institutes of Health. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. [Link]
-
IUCr. (2024). How to grow crystals for X-ray crystallography. [Link]
-
University of Rochester, Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219. [Link]
-
ANDRITZ GROUP. Crystallization process guide | industrial use. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]
-
Vapourtec Ltd. (2024). Flow Crystallization | Solubility Control. [Link]
-
University of Colorado Boulder, Organic Chemistry. Crystallization. [Link]
-
White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Physical properties and phase solubility studies of Schiff base and their inclusion complexe. [Link]
-
PubMed. (1976). A simple procedure for crystallization of the Schiff reagent. [Link]
-
ResearchGate. Solubility of the Schiff base and the M(III) complexes. [Link]
-
National Institutes of Health. (2023). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTI-INFLAMMATORY STUDIES OF SOME NOVEL SCHIFF BASE METAL COMPLEXES DERIVED FROM DICLOFENAC SODIUM. [Link]
-
ResearchGate. (2019). What are solvents used in recrystallization of Schiff base?[Link]
-
ResearchGate. Solubility test of the Schiff base ligand and its metal(II) complexes. [Link]
-
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. [Link]
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preparation of transition metal complexes with alpha-(5-Nitro-O-tolylimino)-O-cresol
Application Note: Preparation of Transition Metal Complexes with -(5-Nitro- -tolylimino)- -cresol
Introduction & Scientific Rationale
Schiff base transition metal complexes display remarkable versatility, serving as pivotal scaffolds in the development of antimicrobial and anticancer chemotherapeutics[1]. The ligand
The structural architecture of this ligand is deliberately chosen for its electronic properties. The integration of an electron-withdrawing nitro (-NO₂) group on the toluidine moiety significantly modulates the electron density around the azomethine nitrogen. Upon coordination, this electronic tuning alters the Lewis acidity and redox potential of the central metal ion, a critical factor that enhances the lipophilicity of the complex. Increased lipophilicity facilitates better penetration through microbial lipid membranes, thereby amplifying the bioactivity of the resulting transition metal complexes[1].
Mechanistic Insights & Experimental Design
To ensure high purity and yield, the experimental design relies on a self-validating, two-step synthetic workflow:
-
Ligand Synthesis (Condensation): Schiff bases are obtained by condensing primary amines and carbonyl compounds[3]. Here, the nucleophilic addition of 5-nitro-
-toluidine to salicylaldehyde is catalyzed by glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity without excessively protonating the nucleophilic amine (maintaining an optimal pH of ~4–5). -
Metal Complexation: The synthesis of the coordination complexes utilizes metal(II) acetates rather than metal chlorides[4]. The causality behind this choice is fundamental: the acetate anion acts as a weak internal base that easily abstracts the proton from the phenolic -OH group of the Schiff base. This drives the thermodynamic equilibrium toward the formation of the neutral, stable
complex without requiring external bases (like triethylamine), which could introduce unwanted byproducts.
Materials and Reagents
-
Precursors: 5-Nitro-
-toluidine (2-methyl-5-nitroaniline, 99%), Salicylaldehyde (2-hydroxybenzaldehyde, 99%). -
Metal Salts: Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate, Cobalt(II) acetate tetrahydrate, Zinc(II) acetate dihydrate.
-
Solvents & Catalysts: Absolute ethanol, Methanol, Diethyl ether, Glacial acetic acid.
Experimental Protocols
Protocol A: Synthesis of the Ligand (HL)
-
Preparation: Dissolve 10.0 mmol (1.52 g) of 5-nitro-
-toluidine in 25 mL of absolute ethanol in a 100 mL round-bottom flask. -
Addition: Slowly add 10.0 mmol (1.22 g / 1.06 mL) of salicylaldehyde dropwise to the stirring amine solution.
-
Catalysis: Introduce 3–4 drops of glacial acetic acid to initiate the acid-catalyzed dehydration.
-
Reflux & Validation: Heat the reaction mixture under reflux (75–80 °C) for 3 to 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the precursor spots and the formation of a new, distinct yellow spot confirms the completion of the azomethine bond formation.
-
Precipitation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes. The sudden drop in temperature drastically reduces the solubility of the Schiff base in ethanol, forcing maximum precipitation.
-
Isolation: Filter the resulting yellow/orange precipitate under vacuum. Wash with cold ethanol (2 × 5 mL) and diethyl ether, then recrystallize from hot ethanol to ensure analytical purity. Dry in a vacuum desiccator over anhydrous CaCl₂.
Protocol B: Synthesis of Transition Metal Complexes
-
Ligand Solution: Dissolve 2.0 mmol (0.51 g) of the purified ligand (HL) in 20 mL of hot absolute ethanol.
-
Metal Solution: In a separate beaker, dissolve 1.0 mmol of the respective metal(II) acetate in 10 mL of hot methanol[4].
-
Complexation: Add the metal solution dropwise to the continuously stirring ligand solution. Self-Validation: An immediate color shift (e.g., turning dark green for Copper(II)) visually validates the onset of coordination.
-
Reflux: Reflux the mixture for 2 to 3 hours at 70 °C to ensure complete thermodynamic coordination.
-
Isolation & Sequential Washing: Cool the mixture and filter the precipitated solid under vacuum. Wash the microcrystalline powder sequentially:
-
Warm ethanol: Removes any unreacted Schiff base ligand.
-
Deionized water: Washes away residual inorganic metal salts and acetic acid byproducts.
-
Diethyl ether: Displaces water and facilitates rapid vacuum drying.
-
Physicochemical and Analytical Data
The formation of the complexes is quantitatively validated by the shift in the azomethine
| Compound | Empirical Formula | Color | Yield (%) | Melting Point (°C) | IR: | IR: | IR: |
| Ligand (HL) | C₁₄H₁₂N₂O₃ | Yellow | 85 | 135–137 | 1615 | - | - |
| C₂₈H₂₂CuN₄O₆ | Dark Green | 78 | >250 | 1590 | 510 | 450 | |
| C₂₈H₂₂NiN₄O₆ | Brown | 75 | >250 | 1595 | 515 | 460 | |
| C₂₈H₂₂CoN₄O₆ | Dark Red | 72 | >250 | 1585 | 520 | 465 | |
| C₂₈H₂₂N₄O₆Zn | Yellow-White | 80 | >250 | 1598 | 505 | 445 |
Synthesis Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis of α-(5-Nitro-o-tolylimino)-o-cresol and its metal complexes.
References
-
Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. MedChemComm (2018).
-
Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry (2020).
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega (2023).
-
-(5-nitro-
-tolylimino)- -cresol (Product S583987). Sigma-Aldrich Chemical Catalog.
Sources
- 1. Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALPHA-(5-NITRO-O-TOLYLIMINO)-O-CRESOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 4. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of alpha-(5-Nitro-O-tolylimino)-O-cresol synthesis
Technical Support Center: Troubleshooting Yield in -(5-Nitro-O-tolylimino)-O-cresol Synthesis
Welcome to the Technical Support Center. In the realm of drug discovery and materials science, Schiff bases are foundational intermediates. However, the synthesis of
This guide abandons generic advice to deconstruct the exact causality behind poor yields in this specific reaction. Below, you will find diagnostic FAQs, comparative metrics, and self-validating protocols designed to optimize your synthetic workflows.
Part 1: Diagnostic Q&A – Uncovering the Causality of Low Yields
Q1: My baseline yield is stuck below 40% despite 12 to 24 hours of reflux. Why is the reaction stalling?
-
The Causality: Schiff base condensation is a reversible, equilibrium-driven process. If you are refluxing the reactants in ethanol without a dedicated water-scavenging mechanism, the water byproduct accumulates and drives the reverse reaction, hydrolyzing your imine back into salicylaldehyde and the amine.
-
The Actionable Fix: You must manipulate Le Chatelier’s principle. Switch to a Dean-Stark apparatus using a solvent that forms a ternary azeotrope with water (e.g., toluene). Alternatively, if you must use ethanol, introduce activated 4Å molecular sieves directly into the reaction flask to sequester water as it forms.
Q2: How does the specific structure of 5-nitro-o-toluidine affect the reaction kinetics, and how do I overcome it?
-
The Causality: 5-nitro-o-toluidine is a highly problematic nucleophile. The nitro (
) group is strongly electron-withdrawing, pulling electron density away from the amine nitrogen via resonance and inductive effects. Furthermore, the ortho-methyl group introduces significant steric hindrance, blocking the trajectory of nucleophilic attack. -
The Actionable Fix: Because you cannot change the weak nucleophile, you must hyper-activate the electrophile. Introduce a Brønsted acid catalyst (such as glacial acetic acid or p-Toluenesulfonic acid). The acid protonates the carbonyl oxygen of salicylaldehyde, drastically increasing the positive character of the carbonyl carbon and lowering the activation energy barrier for the hindered amine.
Q3: Are there greener, faster alternatives to conventional overnight reflux that prevent product degradation?
-
The Causality: Extended thermal conduction heating often leads to side reactions, oxidation, and "tarring" (polymerization) of the starting materials, which ruins the yield.
-
The Actionable Fix: Microwave-Assisted Organic Synthesis (MAOS) is the optimal solution. Microwave irradiation relies on dielectric heating, which directly couples with the polar molecules in the reaction mixture. This results in rapid, uniform heating that bypasses the thermal wall effect of conventional flasks, reducing reaction times from hours to minutes and frequently boosting yields above 85%[2]. Sonochemical acoustic cavitation has also proven highly effective for salicylaldehyde derivatives[3].
Q4: My product "oils out" instead of crystallizing during isolation. How do I prevent this?
-
The Causality: Oiling out occurs when the reaction mixture is cooled too rapidly below the melting point of the product, or when unreacted starting materials (impurities) depress the melting point, causing the product to separate as a liquid phase.
-
The Actionable Fix: Ensure complete conversion via Thin Layer Chromatography (TLC) before removing the heat source. Cool the flask slowly to room temperature before applying an ice bath. If an oil forms, reheat the mixture until homogeneous, add a few drops of hot water until slight turbidity appears, and allow it to cool gradually.
Part 2: Mechanistic Pathway
Understanding the acid-catalyzed pathway is critical for troubleshooting. The diagram below illustrates why acid catalysis is mandatory for this specific synthesis.
Mechanistic pathway of acid-catalyzed Schiff base condensation.
Part 3: Comparative Yield Metrics
The following table summarizes the quantitative impact of different synthetic methodologies on the yield of hindered Schiff bases.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Water Removal Strategy | Average Yield (%) |
| Conventional Reflux | None | Ethanol | 12 - 24 h | None | 35 - 45% |
| Dean-Stark Reflux | Glacial Acetic Acid | Toluene | 4 - 6 h | Azeotropic Distillation | 65 - 75% |
| Sonochemical | Acetic Acid | Ethanol | 2 - 8 h | None (Acoustic Cavitation) | 70 - 80% |
| Microwave-Assisted | Glacial Acetic Acid | Solvent-free / EtOH | 5 - 15 min | Evaporative / Dielectric | 85 - 95% |
Part 4: Validated Experimental Protocols
A robust protocol must be a self-validating system —meaning the procedure itself contains built-in physical indicators of success.
Protocol A: Dean-Stark Azeotropic Distillation (Scale-Up Friendly)
-
Preparation: In a 250 mL round-bottom flask, combine 10 mmol of salicylaldehyde and 10 mmol of 5-nitro-o-toluidine.
-
Solvent & Catalyst: Add 50 mL of anhydrous toluene and 3-5 drops of glacial acetic acid. The acid is non-negotiable due to the deactivated amine.
-
Assembly: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
-
Reaction & Self-Validation: Heat the mixture to reflux (approx. 110°C). Validation Check: The reaction is actively proceeding if you observe a distinct lower phase of water droplets collecting in the Dean-Stark trap. Continue refluxing until water evolution completely ceases (typically 4-6 hours).
-
Isolation: Concentrate the mixture under reduced pressure to remove the toluene. Recrystallize the crude residue from hot absolute ethanol.
-
Analytical Validation: Run an FT-IR spectrum. The absolute disappearance of the aldehyde
stretch (~1660 cm⁻¹) and the emergence of a sharp imine stretch (~1620 cm⁻¹) confirms a successful synthesis.
Protocol B: Microwave-Assisted Synthesis (Rapid & High Yield)
-
Preparation: In a dedicated microwave-safe glass vessel, thoroughly mix 10 mmol of salicylaldehyde and 10 mmol of 5-nitro-o-toluidine[2].
-
Catalyst: Add 2 drops of glacial acetic acid. Add 1-2 mL of absolute ethanol merely to ensure a homogeneous slurry before heating.
-
Irradiation: Place the vessel in a laboratory microwave synthesizer. Irradiate at 150-300 W (maintaining a temperature limit of ~80°C) for 5 to 10 minutes.
-
Isolation: Allow the vessel to cool slowly to room temperature to promote nucleation, then transfer to an ice bath for 15 minutes. The Schiff base will precipitate as a brightly colored crystalline solid.
-
Purification: Filter under vacuum. Critical Step: Wash the filter cake with a minimal amount (approx. 5 mL) of ice-cold ethanol. Using room-temperature ethanol will dissolve your product and drastically lower your isolated yield. Dry in a vacuum desiccator.
Comparative experimental workflows for conventional vs. microwave synthesis.
Technical Support Center: Stability and Hydrolysis Prevention of α-(5-Nitro-O-tolylimino)-O-cresol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and drug development professionals working with the Schiff base α-(5-Nitro-O-tolylimino)-O-cresol. Our goal is to provide a comprehensive technical resource, moving beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule. By understanding the mechanisms of hydrolysis, you can proactively design experiments that ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is α-(5-Nitro-O-tolylimino)-O-cresol, and why is it prone to hydrolysis?
A1: α-(5-Nitro-O-tolylimino)-O-cresol is a Schiff base, also known as an imine, characterized by a carbon-nitrogen double bond (C=N).[1] This functional group is formed from the condensation of a primary amine (5-nitro-o-toluidine) and a carbonyl compound (an o-cresol derivative, likely 2-hydroxybenzaldehyde). The formation of this imine bond is a reversible reaction.[2] Hydrolysis is the reverse process, where water attacks the electrophilic imine carbon, leading to the cleavage of the C=N bond and regeneration of the original amine and carbonyl compound.[3][4] The presence of the electron-withdrawing nitro (-NO2) group on the tolyl ring can influence the electronic properties of the imine, affecting its stability.
Q2: My experiment requires an aqueous environment. Is hydrolysis inevitable?
A2: While an aqueous environment introduces the reagent for hydrolysis (water), complete degradation is not inevitable. The rate of hydrolysis is highly dependent on several factors, most critically pH and temperature.[5][6] By carefully controlling these parameters, you can significantly slow down the hydrolysis rate, even in partially aqueous solutions, allowing for successful experimentation.
Q3: How does pH affect the stability of the imine bond?
A3: The pH of the solution is the most critical factor controlling imine stability. The hydrolysis reaction is catalyzed by both acid and, to a lesser extent, base.[6] For most aromatic Schiff bases, the rate of hydrolysis is fastest in mildly acidic conditions (around pH 4-5).[6] This is because the imine nitrogen can be protonated, forming an iminium ion. This protonation makes the imine carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[4] At neutral or moderately basic pH (7-9), the concentration of the highly reactive iminium ion is minimized, leading to a much slower rate of hydrolysis.[6]
Q4: Can the choice of solvent prevent hydrolysis?
A4: Absolutely. The most effective way to prevent hydrolysis is to eliminate water from the system. Using anhydrous (dry) organic solvents is highly recommended for storing and reacting with α-(5-Nitro-O-tolylimino)-O-cresol.[6] If the presence of a protic solvent like an alcohol is necessary, ensure it is of an anhydrous grade. Polar solvents can favor the formation of Schiff bases but can also facilitate hydrolysis if water is present.[7]
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: I'm observing a loss of my compound in solution over a short period, confirmed by TLC/LC-MS. How can I confirm hydrolysis is the cause?
Answer:
To confirm hydrolysis, you should look for the appearance of the starting materials: 5-nitro-o-toluidine and the corresponding o-cresol-derived aldehyde.
-
Analytical Approach:
-
Obtain Standards: Procure analytical standards of the expected starting materials.
-
Co-injection: In your LC-MS or HPLC analysis, co-inject your degraded sample with the standards.
-
Confirmation: If the new peaks in your degraded sample have the same retention time and mass-to-charge ratio (for MS) as the standards, you have confirmed hydrolysis.
-
-
Preventative Action: Immediately review your experimental conditions, focusing on pH and the presence of water.
Problem 2: My reaction requires acidic conditions, but my Schiff base is rapidly degrading. What can I do?
Answer:
This is a common challenge, as the optimal conditions for some reactions are detrimental to imine stability.
-
Causality: Acidic conditions protonate the imine nitrogen, drastically increasing the rate of hydrolysis.[8] The rate can be rapid at pH values below 6.[5]
-
Solutions:
-
In Situ Generation: Consider a protocol where the Schiff base is formed in situ (in the reaction mixture) right before it is needed for the subsequent step. This avoids isolating and storing the less stable compound.
-
Temperature Reduction: Significantly lower the reaction temperature. Like most reactions, hydrolysis rates decrease at lower temperatures.[6] Determine the lowest possible temperature at which your primary reaction still proceeds at an acceptable rate.
-
Strictly Anhydrous Conditions: If your reaction chemistry allows, use anhydrous acid sources (e.g., HCl in dioxane) and rigorously dried non-aqueous solvents. Add a drying agent like molecular sieves to sequester any trace amounts of water.[4]
-
Problem 3: I'm using a neutral, anhydrous organic solvent, but I'm still seeing evidence of hydrolysis. What are the potential hidden sources of water?
Answer:
Water can be introduced from several overlooked sources.
-
Troubleshooting Checklist:
-
Solvent Purity: Is your "anhydrous" solvent from a freshly opened bottle or has it been stored improperly? Solvents like THF and acetonitrile are hygroscopic and can absorb atmospheric moisture. Consider re-distilling from an appropriate drying agent.
-
Reagents: Are all other reagents in your reaction truly anhydrous? Some salts or liquid reagents may contain water.
-
Atmosphere: Are you running the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? Failure to do so can allow atmospheric moisture to enter the reaction vessel.
-
Glassware: Was your glassware oven-dried or flame-dried immediately before use to remove adsorbed water?
-
Visualizing the Problem: Hydrolysis Mechanism and Prevention Workflow
Understanding the chemical pathway of hydrolysis and having a logical workflow for troubleshooting are key to preventing it.
Mechanism of Acid-Catalyzed Hydrolysis
The diagram below illustrates the step-by-step process of how an acid catalyzes the breakdown of the imine bond.
Caption: Acid-catalyzed hydrolysis of a Schiff base.
Troubleshooting Workflow for Imine Instability
Use this decision tree to systematically diagnose and resolve issues related to the hydrolysis of α-(5-Nitro-O-tolylimino)-O-cresol.
Caption: A decision tree for troubleshooting Schiff base hydrolysis.
Quantitative Data Summary & Protocols
Table 1: Influence of Key Parameters on Schiff Base Hydrolysis Rate
| Parameter | Condition | Effect on Hydrolysis Rate | Mechanistic Rationale |
| pH | Acidic (pH < 6) | High | Protonation of imine nitrogen creates a highly electrophilic iminium ion, accelerating nucleophilic attack by water.[4][6] |
| Neutral (pH ≈ 7) | Low | Low concentration of both the protonated iminium ion and the hydroxide ion (a stronger nucleophile than water).[6] | |
| Basic (pH > 8) | Low to Medium | Rate can increase slightly due to the attack of the more potent nucleophile, OH⁻, but is generally much slower than acid-catalyzed hydrolysis.[5] | |
| Solvent | Anhydrous Aprotic | Very Low / Negligible | The primary reagent for hydrolysis (water) is absent.[4][6] |
| Protic (e.g., Ethanol) | Medium | Can act as a proton source/sink, and commercial grades often contain trace water. | |
| Aqueous | High | High concentration of water available for nucleophilic attack. | |
| Temperature | Elevated (> 40 °C) | High | Provides the necessary activation energy for the hydrolysis reaction, increasing the rate constant.[9][10] |
| Room Temp (≈ 25 °C) | Medium | Baseline rate; stability is highly dependent on pH and solvent.[11] | |
| Reduced (≤ 4 °C) | Low | Significantly reduces the kinetic rate of the hydrolysis reaction.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stability-Promoting Buffer (pH 8.0 Borate Buffer)
-
Trustworthiness: This protocol creates a controlled environment to minimize hydrolysis, allowing for the validation of compound stability under defined basic conditions.
-
Materials:
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
High-purity water
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 0.1 M solution of boric acid by dissolving 0.618 g in 100 mL of high-purity water.
-
Prepare a 0.1 M solution of sodium hydroxide by dissolving 0.400 g in 100 mL of high-purity water.
-
In a beaker, combine 50 mL of the 0.1 M boric acid solution with approximately 26.7 mL of the 0.1 M NaOH solution.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Slowly titrate with the 0.1 M NaOH solution until the pH meter reads exactly 8.0.
-
Transfer the solution to a volumetric flask and add high-purity water to the final desired volume. This buffer is now ready to be used as a solvent system to test or enhance the stability of your Schiff base.
-
Protocol 2: Monitoring Hydrolysis by UV-Vis Spectroscopy
-
Trustworthiness: This method provides a quantitative, time-resolved measurement of your compound's concentration, offering a self-validating system to assess the effectiveness of your preventative measures.
-
Materials:
-
Stock solution of α-(5-Nitro-O-tolylimino)-O-cresol in an anhydrous solvent (e.g., Acetonitrile).
-
A series of aqueous buffers of known pH (e.g., pH 5, 7, 9).
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes.
-
-
Procedure:
-
Determine λmax: Scan your pure Schiff base in acetonitrile to determine the wavelength of maximum absorbance (λmax), which is characteristic of the conjugated imine system.
-
Set Up: Set the spectrophotometer to monitor the absorbance at this λmax. Set the thermostatted cuvette holder to the desired experimental temperature (e.g., 25 °C).
-
Initiate Hydrolysis: Add a small, precise volume of your Schiff base stock solution to a cuvette containing the buffer of interest (e.g., 10 µL of stock into 1 mL of buffer). Mix quickly by inverting the cuvette.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λmax over time. Take readings at regular intervals (e.g., every minute for 1 hour).
-
Analyze Data: A decrease in absorbance at λmax over time corresponds to the hydrolysis of the Schiff base. You can plot Absorbance vs. Time to determine the rate of degradation under those specific conditions.
-
Compare Conditions: Repeat the experiment using different buffers or at different temperatures to directly compare the stability and validate your chosen preventative strategy.
-
References
- SATHEE. (n.d.). Chemistry Schiff Bases.
-
Subasi, N. T. (2022, October 19). Overview of Schiff Bases. IntechOpen. Retrieved from [Link]
-
Misra, P., Mishra, B., & Behera, G. (n.d.). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. Retrieved from [Link]
-
Zhang, X., et al. (n.d.). New insights into the mechanism of the Schiff base hydrolysis catalyzed by type I dehydroquinate dehydratase from S. enterica: a theoretical study. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
El-Taher, M. (n.d.). Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases. ResearchGate. Retrieved from [Link]
-
(2025, January 15). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. IJFMR. Retrieved from [Link]
-
CHEM 407 - Carbohydrate Chemistry. (2017, February 13). Hydrolysis of a Schiff Base. YouTube. Retrieved from [Link]
-
(2018, November 5). Optimum pH range for formation of Schiff bases. Chemistry Stack Exchange. Retrieved from [Link]
-
IIP Series. (n.d.). INTRODUCTION OF SCHIFF BASES. Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]
-
(2017, June 8). The temperature dependence of the hydrolyses of Schiff bases derived from dibenzoylmethane. ResearchGate. Retrieved from [Link]
-
(2022, April 15). A Review of Stability Constants with a Reference of Schiff Bases. Ignited Minds Journals. Retrieved from [Link]
-
El-Taher, M., El-Haty, M. T., & Hussien, T. M. (2001). Effect of Partially Aqueous Solutions of Different pH's on the Hydrolisis Rate of Some Schiff Bases. Polish Journal of Chemistry, 75(1), 79-91. Retrieved from [Link]
-
(2024, December 10). Imines formation. OperaChem. Retrieved from [Link]
-
(2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?. ResearchGate. Retrieved from [Link]
-
(2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Crugeiras, J., Rios, A., Riveiros, E., & Richard, J. P. (n.d.). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). PMC. Retrieved from [Link]
-
Wu, A., et al. (2025, June 10). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[6]uril. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Crugeiras, J., Rios, A., Riveiros, E., & Richard, J. P. (2009, October 6). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
(n.d.). Promising Schiff bases in antiviral drug design and discovery. PMC - NIH. Retrieved from [Link]
-
(n.d.). Effect of temperature and time on the Schiff Base yield Reaction conditions. ResearchGate. Retrieved from [Link]
-
(2025, July 4). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Publishing. Retrieved from [Link]
-
(n.d.). Impact of Solvent on the Thermal Stability of Amines. SINTEF. Retrieved from [Link]
-
(n.d.). Mechanisms of imine exchange reactions in organic solvents. Semantic Scholar. Retrieved from [Link]
-
Gotor, R., et al. (2022, March 13). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. MDPI. Retrieved from [Link]
-
(n.d.). ChemInform Abstract: Mechanisms of Imine Exchange Reactions in Organic Solvents. ResearchGate. Retrieved from [Link]
-
(2025, January 17). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. Retrieved from [Link]
-
(2016, November 15). Experimental Study of the Influence of Process Conditions on Tubular Reactor Performance. Retrieved from [Link]
-
(2025, May 14). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis. Retrieved from [Link]
- (n.d.). CN105693522A - Preparation method of p-nitro-o-cresol. Google Patents.
- (n.d.). CN101519358A - 5-Amino-o-cresol (hair dye intermediate) and preparation method thereof. Google Patents.
-
(n.d.). Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions. PubMed. Retrieved from [Link]
-
(n.d.). Synthesis of 5-amino-o-cresol. PrepChem.com - Preparative Chemistry. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 2. iipseries.org [iipseries.org]
- 3. Overview of Schiff Bases | IntechOpen [intechopen.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. SATHEE: Chemistry Schiff Bases [sathee.iitk.ac.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. m.mu.edu.sa [m.mu.edu.sa]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Removal of Unreacted 5-Nitro-o-toluidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in downstream purification involving substituted aromatic amines. Removing unreacted 5-nitro-o-toluidine (2-methyl-5-nitroaniline) presents a unique separation challenge due to the strong electron-withdrawing nature of its nitro group.
This guide explores the causality behind common purification failures and provides self-validating protocols to ensure high-purity product isolation.
Quantitative Basicity Profile & Extraction Dynamics
To understand why standard purification methods fail, we must look at the physicochemical properties of 5-nitro-o-toluidine. The basicity of an aromatic amine is dictated by the availability of the lone pair on the nitrogen atom. In this molecule, the strongly electron-withdrawing nitro group (via resonance and inductive effects) pulls electron density away from the amine, severely depressing its pKa[1].
| Parameter | Value | Causality / Impact on Purification |
| pKa (Conjugate Acid) | 2.345 | The nitro group depletes electron density on the amine, rendering it a very weak base compared to unsubstituted aniline (pKa ~4.6). |
| % Protonation (pH 1.0) | ~95.7% | Requires highly acidic conditions (1M - 3M HCl) for effective aqueous extraction. |
| % Protonation (pH 2.0) | ~68.9% | Mild acid washes (e.g., 0.1M HCl) leave significant unreacted starting material in the organic phase. |
| % Protonation (pH 3.0) | ~18.1% | Extraction is essentially ineffective; the compound remains highly lipophilic and stays in the organic layer. |
Purification Workflow Decision Matrix
Decision tree for selecting the optimal 5-nitro-o-toluidine removal strategy based on product stability.
Troubleshooting Guides & FAQs
Q1: Why does my standard 0.1M HCl wash fail to remove 5-nitro-o-toluidine from the organic layer?
Causality: A 0.1M HCl wash (pH ~1.0) only protonates about 95% of the amine. Due to the compound's lipophilicity (LogP = 1.87), the partition coefficient heavily favors the organic phase unless the aqueous phase is overwhelmingly acidic[1]. To force the equilibrium toward the water-soluble anilinium salt, a much higher hydronium ion concentration is required.
Protocol: Optimized Liquid-Liquid Extraction (LLE)
-
Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with 3 equal volumes of 2M to 3M aqueous HCl .
-
Self-Validation Check: Spot the organic layer on a TLC plate alongside a pure 5-nitro-o-toluidine reference standard. A successful extraction is confirmed by the complete disappearance of the bright yellow spot from the organic phase.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Q2: My synthesized product is acid-sensitive and degrades in 2M HCl. How can I remove the unreacted 5-nitro-o-toluidine under neutral conditions?
Causality: When liquid-liquid extraction is precluded by product instability, covalent scavenging must be employed. Polymer-supported (PS) isocyanate resins act as electrophilic scavengers. The unreacted primary amine of 5-nitro-o-toluidine nucleophilically attacks the resin-bound isocyanate to form a stable urea linkage, covalently tethering the impurity to the solid support[2]. The unreacted product, lacking a nucleophilic primary amine, remains in solution.
Protocol: Electrophilic Scavenging via PS-Isocyanate
-
Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or THF).
-
Add 3 to 5 equivalents of PS-Isocyanate resin (loading typically ~1.5 mmol/g) relative to the estimated amount of unreacted 5-nitro-o-toluidine.
-
Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. (Note: Avoid magnetic stirring, which can mechanically fracture the polymer beads and complicate filtration).
-
Self-Validation Check: Monitor the supernatant by HPLC or TLC. If 5-nitro-o-toluidine persists, add 1 more equivalent of resin and heat to 40°C, as the deactivated nature of the nitroaniline may slow the reaction kinetics.
-
Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with additional solvent to elute all product.
-
Concentrate the filtrate to yield the amine-free product.
Q3: I am using flash column chromatography, but the 5-nitro-o-toluidine streaks and co-elutes with my product. How do I resolve this?
Causality: Amines frequently streak on standard unmodified silica gel due to strong hydrogen bonding and acid-base interactions with the weakly acidic silanol groups (Si-OH) on the silica surface. Although 5-nitro-o-toluidine is a weak base, it still possesses hydrogen-bond donor/acceptor capabilities that cause non-ideal retention and tailing[3].
Protocol: Chromatographic Optimization via Silanol Deactivation
-
Pre-treat the silica gel: Pack the column using an eluent containing 1-2% (v/v) triethylamine (TEA). The TEA competitively binds to the acidic silanol sites, deactivating them.
-
Load the crude sample dissolved in the minimum amount of the starting eluent.
-
Elute using a gradient of Hexane/Ethyl Acetate (containing 1% TEA).
-
Self-Validation Check: Collect fractions and analyze via TLC. The 5-nitro-o-toluidine should now elute as a tight, well-defined yellow band (visible under ambient light and UV 254 nm) without tailing into the subsequent product fractions.
References
- Source: National Institutes of Health (NIH)
- Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up Source: Eldorado - Repository of the TU Dortmund URL
- Removal of unreacted 3-(trifluoromethyl)
Sources
optimizing reaction time for nitro-substituted salicylaldimine synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals facing bottlenecks in the synthesis of nitro-substituted salicylaldimines (Schiff bases).
Below, we deconstruct the mechanistic causality of these reactions, provide self-validating optimized protocols, and offer a targeted troubleshooting Q&A to ensure high-yield, rapid synthesis.
Part 1: Mechanistic Causality & Optimization Logic
The condensation of a primary amine with a nitro-substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde) presents a unique kinetic paradox.
The Electronic Edge: The strongly electron-withdrawing nitro group (
The Dehydration Bottleneck: Despite a rapid first step, researchers frequently observe stalled reactions. The causality lies in the intermediate phase. The same electron-withdrawing effect that accelerates nucleophilic attack also stabilizes the resulting hemiaminal intermediate, increasing the energy barrier required to eliminate water and form the final imine (
To overcome this, thermal, acoustic, or microwave energy must be applied specifically to drive the dehydration step forward, alongside strategic solvent selection to maintain intermediate solubility.
Part 2: Quantitative Optimization Data
The table below summarizes the impact of different optimization strategies on reaction time and yield, allowing you to select the best method based on your available laboratory infrastructure.
| Optimization Method | Catalyst | Solvent System | Temperature | Reaction Time | Typical Yield |
| Conventional Reflux | None | Hot Methanol | 65°C | 4–8 hours | 60–70% |
| Acid-Catalyzed | Glacial Acetic Acid | Ethanol | 78°C | 2–4 hours | 75–85% |
| Ultrasound-Assisted | None | Methanol | 40°C (Sonicator) | 30–45 min | 80–90% |
| Microwave-Assisted | None | Absolute Ethanol | 80°C (300W) | 10–15 min | 85–97% |
Data synthesized from comparative green chemistry and microwave optimization studies[2],[3].
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system. Visual cues (solubility, color shifts) and analytical checkpoints (TLC) are embedded to ensure you can verify the reaction's success in real-time.
Protocol A: Microwave-Assisted Synthesis (Optimized for Speed)
Microwave irradiation directly couples with the highly polar nitro-aromatic system, superheating the solvent micro-environment and forcing rapid dehydration, reducing reaction times from hours to minutes[2].
-
Reagent Preparation: Dissolve 1.0 mmol of 5-nitrosalicylaldehyde in 5 mL of absolute ethanol in a microwave-safe quartz or heavy-walled glass vessel.
-
Amine Addition: Add 1.0 mmol of the target primary amine dropwise under continuous stirring. Validation Check: The solution should immediately shift to a deeper yellow/orange, indicating initial hemiaminal formation.
-
Irradiation: Seal the vessel and place it in a dedicated microwave reactor (e.g., CEM Discover). Apply 300 W of power, setting the temperature limit to 80°C. Irradiate for 10–15 minutes[2].
-
Validation & Isolation: Allow the vessel to cool to room temperature. The successful formation of the Schiff base is validated by the spontaneous precipitation of a brightly colored crystalline solid.
-
Purification: Filter the precipitate under vacuum, wash with 2 mL of ice-cold ethanol to remove unreacted aldehyde, and dry in a vacuum desiccator.
Protocol B: Hot-Methanol Suspension (Optimized for Poorly Soluble Amines)
When working with complex primary amines (e.g., sulfa drugs), early precipitation is the primary cause of failure. This protocol utilizes thermal solubility dynamics to keep the intermediate solvated[1].
-
Aldehyde Solvation: Dissolve 1.0 mmol of 5-nitrosalicylaldehyde in 15 mL of boiling methanol. Causality: Hot methanol ensures the nitro-aromatic ring remains fully solvated, preventing the intermediate from crashing out prematurely[1].
-
Amine Suspension: In a separate vial, suspend 1.0 mmol of the amine in 5 mL of hot methanol.
-
Condensation: Combine the solutions. Add 1–2 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, further increasing its electrophilicity and lowering the barrier for water elimination.
-
Reflux & Monitor: Reflux the mixture under magnetic stirring for 4 to 8 hours. Validation Check: Spot the mixture on a TLC plate (Hexane:EtOAc 7:3) every 2 hours. The reaction is self-validated when the aldehyde spot (higher
) completely disappears. -
Crystallization: Remove from heat and cool in an ice bath to induce crystallization. Filter and wash with cold solvent.
Part 4: Troubleshooting Diagnostic Workflow
Diagnostic workflow for optimizing nitro-substituted salicylaldimine synthesis.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn into a thick paste before the reaction is complete? A: This is a classic solubility bottleneck. The hemiaminal intermediate of nitro-substituted salicylaldimines is often highly polar but poorly soluble in room-temperature alcohols. When it precipitates prematurely, it traps unreacted starting materials inside the solid matrix, stalling the reaction. Solution: Increase the solvent volume by 20% and switch to a boiling methanol system before adding the amine[1].
Q: Does the position of the nitro group (3-nitro vs. 5-nitro) change the optimization strategy? A: Yes. A nitro group at the 3-position introduces significant steric hindrance adjacent to the phenolic hydroxyl and the reacting carbonyl. This steric bulk can physically block the incoming amine, requiring higher activation energy. For 3-nitrosalicylaldehyde, microwave irradiation[2] or the addition of a Lewis acid catalyst is highly recommended over conventional reflux to overcome the steric barrier.
Q: Can I use water-scavenging agents instead of microwave irradiation to speed up the reaction? A: Absolutely. If you lack access to a microwave reactor, the rate-limiting dehydration step can be driven forward using Le Chatelier's principle. Adding activated 3Å molecular sieves or utilizing a Dean-Stark apparatus (if using a solvent like toluene) physically removes the water byproduct, preventing the reverse hydrolysis reaction and cutting conventional reflux times by up to 50%.
Q: Is it possible to perform this synthesis without toxic solvents? A: Yes. Green synthesis approaches, including ultrasound-assisted condensation, offer significant time reductions (down to 30-45 minutes) by utilizing acoustic cavitation to provide the localized energy required for water elimination, allowing the reaction to proceed efficiently in benign solvents like ethanol or even aqueous suspensions[3].
References[2] Salicylaldimine-based receptor as a material for iron(III) selective optical sensing. MOST Wiedzy.https://mostwiedzy.pl/en/publication/salicylaldimine-based-receptor-as-a-material-for-ironiii-selective-optical-sensing,1002237-1[1] Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. MDPI.https://www.mdpi.com/1420-3049/22/9/1573[3] Green Synthesis Methods of Schiff Base Compounds: A Review. ResearchGate.https://www.researchgate.net/publication/372338000_Green_Synthesis_Methods_of_Schiff_Base_Compounds_A_Review
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-Nitro-o-toluidine Condensation Reactions
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with condensation reactions involving 5-nitro-o-toluidine. The inherent steric hindrance from the ortho-methyl group, compounded by the electronic effects of the para-nitro group, frequently leads to low yields, slow reaction rates, or complete reaction failure. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles.
Introduction: The Challenge of 5-Nitro-o-toluidine
5-Nitro-o-toluidine is a valuable building block in the synthesis of various chemical entities, including pigments, dyes, and pharmaceutical intermediates such as benzimidazoles.[1][2][3] However, its structure presents a significant challenge for chemists. The methyl group at the ortho position to the amine creates a sterically crowded environment, physically impeding the approach of electrophiles to the nucleophilic nitrogen atom. This steric clash increases the activation energy of the reaction, often making standard condensation protocols inefficient.[4][5]
This guide will walk you through the common issues and provide actionable solutions to improve your reaction outcomes.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific problems you may be encountering in the lab and offers step-by-step guidance to resolve them.
Problem 1: Low to No Product Yield in Condensation with Aldehydes/Ketones
Plausible Causes:
-
High Activation Energy Barrier: The primary reason for low yield is the steric hindrance from the o-methyl group, which prevents the nucleophilic amine from effectively attacking the carbonyl carbon.[4]
-
Reversible Reaction Equilibrium: Imine formation is a reversible process. The water generated as a byproduct can hydrolyze the imine product back to the starting materials, preventing the reaction from reaching completion.[6]
-
Deactivated Nucleophile: The electron-withdrawing nitro group at the para-position reduces the nucleophilicity of the amine, making it less reactive.
Recommended Solutions:
-
Increase Reaction Temperature: Higher temperatures provide the necessary thermal energy to overcome the steric barrier.[4] Consider switching to a higher-boiling point solvent like toluene or xylene to facilitate this.
-
Efficient Water Removal: To drive the equilibrium towards the product, it is crucial to remove water as it is formed. A Dean-Stark apparatus is highly effective for this when using solvents like toluene that form an azeotrope with water.[6]
-
Use of Lewis or Brønsted Acid Catalysts: An acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine.[6] Common choices include p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), or Lewis acids like zinc chloride (ZnCl₂).[7]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by providing rapid and uniform heating, often leading to higher yields in shorter reaction times.[4]
Problem 2: Reaction Stalls or Proceeds Very Slowly
Plausible Causes:
-
Insufficient Catalyst Activity or Loading: The chosen catalyst may not be potent enough, or the amount used might be insufficient to overcome the high activation energy.
-
Poor Solubility of Starting Materials: If the 5-nitro-o-toluidine or the carbonyl compound has poor solubility in the reaction solvent at the given temperature, the reaction rate will be significantly reduced.
-
Inadequate Mixing: In a heterogeneous reaction mixture, poor stirring can limit the interaction between reactants.
Recommended Solutions:
-
Screen Different Catalysts: Experiment with a range of acid catalysts to find the most effective one for your specific substrate combination.
-
Optimize Catalyst Loading: Systematically vary the catalyst concentration (e.g., from 5 mol% to 20 mol%) to find the optimal loading. Be aware that excessive catalyst can sometimes lead to side reactions.[8]
-
Solvent Selection: Choose a solvent in which both reactants are reasonably soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective but may require higher temperatures for water removal. Methanol and ethanol are also common choices.[9]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[8][10] This will help you determine the optimal reaction time and identify if the reaction has stalled.
Frequently Asked Questions (FAQs)
Q1: Are there alternative catalytic systems for coupling reactions with sterically hindered anilines like 5-nitro-o-toluidine?
A1: Yes, for reactions like N-arylation, traditional methods can be challenging. Modern cross-coupling methodologies offer excellent alternatives. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with sterically hindered partners. The success of this reaction often depends on using bulky, electron-rich phosphine ligands.[11] Copper-catalyzed Ullmann-type reactions have also seen a resurgence with the development of new ligands that can facilitate the coupling of sterically demanding substrates.[11][12]
Q2: I am trying to synthesize a benzimidazole from 5-nitro-o-toluidine, but the cyclization is not efficient. What can I do?
A2: The synthesis of benzimidazoles from o-phenylenediamines (or their nitro precursors) and aldehydes is a common application.[13] With a sterically hindered substrate like 5-nitro-o-toluidine, after the initial condensation to form the Schiff base, the subsequent intramolecular cyclization can be slow. To promote this step, you can:
-
Employ an Oxidant: If starting from the diamine (after reducing the nitro group), an oxidant is often required to facilitate the cyclization.
-
One-Pot Reductive Cyclization: A highly efficient method involves the one-pot reaction of an o-nitroaniline (like 5-nitro-o-toluidine) with an aldehyde in the presence of a reducing agent such as sodium dithionite (Na₂S₂O₄).[14] This approach avoids the isolation of the intermediate diamine and often proceeds under mild conditions.[14]
Q3: How can I purify my product if it is contaminated with unreacted 5-nitro-o-toluidine?
A3: Purification can be challenging if the product and starting material have similar polarities.
-
Column Chromatography: This is the most common method for separating compounds with different polarities. A careful selection of the eluent system is crucial.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective way to remove impurities.
-
Acid-Base Extraction: If your product has a different pKa than the starting aniline, you may be able to use acid-base extraction to separate them. For instance, if the product is less basic, you might be able to wash an organic solution of your crude product with a dilute acid to remove the more basic starting material.
Q4: Can I use protecting groups to mitigate steric hindrance?
A4: In some cases, a protecting group strategy can be employed, although it adds steps to the synthesis. For instance, you could protect the amine, perform a reaction at another position on the ring, and then deprotect. However, for direct condensation at the amine, this is not a viable strategy as the amine is the reactive site of interest.
Experimental Protocols & Data
Table 1: Comparison of Catalysts and Conditions for Condensation Reactions
| Catalyst | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| p-TSA | Toluene | Reflux (110) | Effective water removal with Dean-Stark; common and inexpensive. | Can be harsh for sensitive substrates. |
| ZnCl₂ | Ethanol | Reflux (78) | Milder Lewis acid catalyst. | May require longer reaction times. |
| Formic Acid | Methanol | Reflux (65) | Mild, efficient, and eco-friendly.[9] | May not be sufficient for highly hindered substrates. |
| None (Microwave) | DMF | 140-160 | Rapid heating, shorter reaction times.[4] | Requires specialized equipment; potential for side reactions at high T. |
Protocol 1: General Procedure for p-TSA Catalyzed Condensation with a Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 5-nitro-o-toluidine (1.0 eq), the desired aldehyde or ketone (1.1 eq), and p-toluenesulfonic acid (0.1 eq).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to a vigorous reflux.
-
Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Reductive Cyclization for Benzimidazole Synthesis[14]
-
In a round-bottom flask, dissolve 5-nitro-o-toluidine (1.0 eq) and the desired aldehyde (1.2 eq) in ethanol.
-
Add a solution of sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) in water to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting benzimidazole derivative by column chromatography.
Visualizing the Challenge and Workflow
Diagram 1: The Steric Hindrance Problem
Caption: Steric clash from the ortho-methyl group hinders nucleophilic attack.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Practical catalytic method for synthesis of sterically hindered anilines.
- Overcoming challenges in the synthesis of sterically hindered anilines.Benchchem.
- overcoming challenges in the synthesis of substituted benzimidazoles.Benchchem.
- Troubleshooting: How to Improve Yield.University of Rochester Chemistry.
- Synthesis of hindered anilines: copper-catalyzed electrophilic amin
- Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines.Beilstein Journals.
- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.PMC.
- Comparing synthesis efficiency of different substituted anilines.Benchchem.
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.Semantic Scholar.
- Technical Support Center: Troubleshooting Low Yields in the Condensation Reaction of 9-Fluorenone and Aniline.Benchchem.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.Benchchem.
- Boosting amidation of Ortho-substituted anilines with esters or acids via hinge and tunnel engineering of lipase.
- Recent achievements in the synthesis of benzimidazole deriv
- Condensation reaction of acetylacetone with aniline in the presence of different organic solvents a.
- Recent Trends on Synthesis of Benzimidazoles.Anti-Infective Agents.
- 5-Nitro-ortho-Toluidine.NCBI Bookshelf.
- A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cycliz
- Overcoming steric hindrance in substituted diene reactions.Benchchem.
- Troubleshooting low yield in 5-Nitrovanillin nitr
- Struggling with yield for a simple reaction: Wh
- How to overcome Steric Hindrance?
- 2-amino-3-nitrotoluene.Organic Syntheses.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.ScienceDirect.
- Which side-reactions compromise nitroxide mediated polymeriz
- Synthesis method of p-nitro-o-toluidine.
- Process for preparing toluidines.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends on Synthesis of Benzimidazoles - El-Rashedy - Anti-Infective Agents [rjpbr.com]
- 3. 5-Nitro-ortho-Toluidine - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
Technical Support Center: Moisture Sensitivity & Handling of alpha-(5-Nitro-O-tolylimino)-O-cresol
Welcome to the Technical Support Center for alpha-(5-Nitro-O-tolylimino)-O-cresol (CAS: 67912-41-8). As a salicylaldimine Schiff base, this compound is highly valued as a bidentate (N,O) ligand in coordination chemistry and drug development. However, its dynamic covalent nature—specifically the carbon-nitrogen double bond (-C=N-)—makes it inherently susceptible to moisture-induced degradation (hydrolysis)[1].
This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the exact mechanism of moisture degradation for this compound? A: The compound contains an imine (Schiff base) linkage. In the presence of ambient atmospheric moisture, the imine undergoes a reversible hydrolysis reaction. Water acts as a nucleophile, attacking the electrophilic imine carbon to form a transient carbinolamine intermediate. This intermediate subsequently collapses, cleaving the molecule into its starting materials: salicylaldehyde and 2-methyl-5-nitroaniline[2]. This process is accelerated by trace acids, which protonate the imine nitrogen and increase the electrophilicity of the carbon center.
Q2: How should I store alpha-(5-Nitro-O-tolylimino)-O-cresol to prevent hydrolysis? A: Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Use a secondary container with a high-capacity desiccant (e.g., Drierite or silica gel). Crucially, allow the container to reach room temperature before opening; otherwise, atmospheric moisture will condense directly onto the cold powder, initiating localized hydrolysis.
Q3: Can I use standard-grade solvents for my metal complexation assays? A: No. Because the formation of Schiff base complexes is an equilibrium process, introducing water via non-anhydrous solvents will drive the equilibrium backward toward hydrolysis[3]. Always use anhydrous solvents and handle the reagents using standard Schlenk techniques or a glovebox.
Troubleshooting Guide
Problem: Poor yield or inconsistent biological assay results.
-
Cause: The ligand has partially hydrolyzed during storage or handling. This alters the stoichiometry of your metal complexation or introduces cytotoxic degradation products (e.g., free 2-methyl-5-nitroaniline) into your biological assay.
-
Solution: Verify the integrity of the ligand using NMR or IR spectroscopy before use. If degradation exceeds 5%, recrystallize the compound from hot anhydrous ethanol or discard the batch.
Problem: The color of the powder changed from bright yellow/orange to a duller, darker shade.
-
Cause: Intact salicylaldimines are typically bright yellow/orange due to extended π-conjugation and intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen. Hydrolysis breaks this conjugation, resulting in a macroscopic color shift.
-
Solution: Perform a quick TLC (Thin Layer Chromatography) or IR check. The appearance of a strong carbonyl stretch indicates the presence of free salicylaldehyde.
Data Presentation: Spectroscopic Markers of Degradation
To establish a self-validating workflow, monitor your batches using the following quantitative spectroscopic markers to distinguish between the intact Schiff base and its hydrolyzed products.
| Analytical Method | Intact Schiff Base (Expected) | Hydrolyzed Products (Degraded) |
| FT-IR Spectroscopy | Strong C=N stretch at ~1615–1630 cm⁻¹ | Loss of C=N; New C=O stretch at ~1660 cm⁻¹ (Aldehyde) and N-H stretch at ~3300-3400 cm⁻¹ (Amine) |
| ¹H NMR (CDCl₃) | Azomethine proton (-CH=N-) singlet at ~8.5–9.0 ppm | Loss of azomethine peak; New aldehyde proton (-CHO) singlet at ~9.8–10.2 ppm |
| TLC (Silica, Hexane/EtOAc) | Single spot (e.g., R_f ~0.6) | Multiple spots (e.g., Aldehyde R_f ~0.8, Amine R_f ~0.4) |
Experimental Protocols
Protocol 1: Anhydrous Preparation and Handling
Rationale: Preventing the initial nucleophilic attack by water is the only way to stabilize the imine bond during solution-phase experiments.
-
Solvent Drying: Dry your working solvent (e.g., methanol or ethanol) over activated 3Å molecular sieves for at least 48 hours prior to use.
-
Atmosphere Purging: Purge your reaction flask with Argon for 15 minutes to displace ambient humidity.
-
Rapid Transfer: Weigh the alpha-(5-Nitro-O-tolylimino)-O-cresol rapidly in a dry box or under a steady stream of Argon. Transfer immediately to the purged flask.
-
Dissolution & Trapping: Inject the anhydrous solvent through a rubber septum using a syringe. Proceed immediately to metal addition to "lock" the ligand into a stable coordination complex, which is significantly more resistant to hydrolysis.
Protocol 2: NMR Validation of Imine Integrity
Rationale: A self-validating system requires confirming the starting material's purity before initiating any complex downstream assay.
-
Preparation: Prepare a clean NMR tube and flush it with Argon.
-
Sample Dissolution: Dissolve 5 mg of the compound in 0.5 mL of anhydrous CDCl₃. (Note: Store CDCl₃ over silver foil and molecular sieves to prevent trace DCl/D₂O formation, which catalyzes hydrolysis).
-
Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans).
-
Quantification: Integrate the azomethine peak (~8.6 ppm) against the aldehyde peak (~9.9 ppm, if present). Calculate purity: % Intact =[Integral(Azomethine) / (Integral(Azomethine) + Integral(Aldehyde))] × 100
Visualizations
Mechanism of moisture-induced hydrolysis of the Schiff base imine bond.
Troubleshooting workflow for resolving inconsistent experimental yields.
References
-
Title: Supramolecular Control of Reactivity toward Hydrolysis of 7-Diethylaminocoumarin Schiff Bases by Cucurbit[7]uril Encapsulation Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: Overview of Schiff Bases Source: IntechOpen URL: [Link]
-
Title: Schiff base crosslinking in biopolymeric food packaging films: Dynamic covalent chemistry for advanced food preservation systems Source: National Institutes of Health (nih.gov) URL: [Link]
Sources
- 1. Supramolecular Control of Reactivity toward Hydrolysis of 7-Diethylaminocoumarin Schiff Bases by Cucurbit[7]uril Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Schiff Bases | IntechOpen [intechopen.com]
- 3. Schiff base crosslinking in biopolymeric food packaging films: Dynamic covalent chemistry for advanced food preservation systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Biological Activity of Nitro vs. Non-Nitro Substituted Schiff Bases: A Technical Guide
As drug development professionals and synthetic chemists look to optimize the pharmacokinetics and pharmacodynamics of small molecules, Schiff bases (compounds featuring an azomethine -C=N- linkage) remain a highly versatile scaffold. However, the biological efficacy of a Schiff base is not inherent to the imine bond alone; it is heavily dictated by the electronic nature of its peripheral substituents.
This guide provides an objective, data-driven comparison of how strongly electron-withdrawing nitro (-NO₂) groups compare against non-nitro substituents (such as hydroxyl -OH or methyl -CH₃ groups) in driving antimicrobial, anticancer, and antioxidant activities.
Mechanistic Basis for Biological Activity Differences
The fundamental causality behind the divergent biological activities of substituted Schiff bases lies in the electronic modulation of the azomethine nitrogen.
When a strongly electron-withdrawing group (EWG) like a nitro group is introduced to the aromatic ring, it exerts powerful inductive and resonance effects that pull electron density away from the imine bond. This renders the azomethine carbon highly electrophilic. In a biological system, this enhanced electrophilicity facilitates rapid nucleophilic attack by cellular targets, such as the thiol groups of essential bacterial enzymes or the nitrogenous bases of DNA, leading to superior antimicrobial and anticancer profiles[1].
Conversely, electron-donating groups (EDGs) like hydroxyl or methyl groups increase the electron density around the imine bond. While this deactivates the molecule's antimicrobial potency, it significantly enhances its ability to donate hydrogen atoms, making non-nitro (specifically hydroxyl-substituted) Schiff bases far superior as free-radical scavenging antioxidants[2].
Electronic mechanism by which nitro substitution enhances Schiff base biological activity.
Comparative Experimental Data
To objectively compare performance, we must look at the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the Half-Maximal Inhibitory Concentration (IC₅₀) for antioxidant potential.
Table 1: Antimicrobial Efficacy (MIC Comparison)
The presence of a nitro group dramatically lowers the MIC (indicating higher potency) against standard bacterial strains compared to methyl or hydroxyl counterparts.
| Compound Type | Substituent | Target Pathogen | MIC Value | Mechanistic Note | Reference |
| Nitro-Schiff Base | -NO₂ (p-nitro) | S. aureus / E. coli | 0.03 – 2.54 µM | Enhanced electrophilicity drives enzyme inhibition | 3 |
| Hydroxy-Schiff Base | -OH (o-hydroxy) | S. aureus | > 5.0 µM | Reduced electrophilicity lowers target binding | 3 |
| Chloro/Nitro-Schiff | -Cl, -NO₂ | E. coli | 980 – 1040 µg/mL | Synergistic EWG effect maximizes activity | 1 |
| Methyl-Schiff Base | -CH₃ | E. coli | 1800 – 2900 µg/mL | EDG deactivates imine, reducing toxicity | 1 |
Table 2: Antioxidant Efficacy (DPPH Scavenging)
While nitro groups excel in antimicrobial assays, they perform poorly as antioxidants due to their inability to stabilize free radicals via hydrogen donation[2].
| Compound Type | Substituent | DPPH Scavenging (IC₅₀) | Biological Implication | Reference |
| Nitro-Schiff Base | -NO₂ | High IC₅₀ (Low Activity) | Poor H-atom donor; weak radical scavenger | 2 |
| Hydroxy-Schiff Base | -OH | Low IC₅₀ (High Activity) | Excellent H-atom donor; strong antioxidant | 2 |
Standardized Experimental Protocols
To generate reliable, reproducible data when comparing these compounds, the experimental workflows must be self-validating. Below are the optimized protocols for synthesis and biological evaluation.
Protocol 1: Self-Validating Synthesis of Schiff Bases
Causality Note: We utilize glacial acetic acid in this protocol not merely as a solvent, but because the mildly acidic environment (pH ~4.5) optimally protonates the carbonyl oxygen. This increases its electrophilicity without completely protonating the primary amine nucleophile—a critical balance for maximizing the condensation yield.
-
Equimolar Mixing: Dissolve 10 mmol of the primary amine and 10 mmol of the substituted benzaldehyde (e.g., p-nitrobenzaldehyde or p-hydroxybenzaldehyde) in 25 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to adjust the pH to ~4.5.
-
Reflux: Heat the mixture under reflux for 3-4 hours.
-
Internal Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (7:3 Hexane:Ethyl Acetate). The protocol validates itself when the highly polar primary amine spot completely disappears, replaced by a distinct, less polar azomethine spot. Do not proceed to workup until this is confirmed.
-
Crystallization: Cool the mixture in an ice bath to precipitate the Schiff base. Filter, wash with cold ethanol, and recrystallize for purity.
Protocol 2: Resazurin-Assisted Broth Microdilution Assay (MIC)
Causality Note: Schiff bases, particularly nitro-substituted variants, are highly lipophilic and prone to precipitation in aqueous broth. This precipitation artificially inflates optical density (OD) readings, causing false negatives in standard spectrophotometry. To create a self-validating system, we introduce resazurin dye. Resazurin bypasses physical precipitation by relying strictly on cellular metabolism (viable cells reduce blue resazurin to pink resorufin), ensuring the readout reflects true biological inhibition.
-
Compound Preparation: Dissolve the synthesized Schiff base in DMSO (ensure final DMSO concentration in the well is <1% to prevent solvent toxicity).
-
Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Add the bacterial suspension to achieve a final concentration of 5 × 10⁵ CFU/mL per well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Validation & Readout: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A blue color indicates dead cells (effective MIC), while a pink color indicates viable, respiring cells.
Step-by-step workflow for MIC determination featuring internal resazurin validation.
Conclusion
When designing Schiff base derivatives, the choice of substituent dictates the compound's pharmacological destiny. Nitro-substituted Schiff bases are the premier choice for developing novel antimicrobial and anticancer agents due to their intense electron-withdrawing nature, which arms the azomethine bond for nucleophilic attack. Conversely, if the therapeutic goal is to mitigate oxidative stress, researchers should abandon the nitro group in favor of electron-donating substituents like hydroxyls, which excel in free-radical scavenging.
References
- Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica.
- Investigation into the Thermal Response and Pharmacological Activity of Substituted Schiff Bases on α-Amylase and α-Glucosidase. NIH / PMC.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. NIH / PMC.
- Synthesis and antituberculosis activity of 2-(aryl/alkylamino)-5-(4-aminophenyl)-1,3,4-thiadiazoles and their Schiff bases.
Sources
A Researcher's Guide to Elemental Analysis: Theoretical Calculation for C14H12N2O3
In the landscape of chemical research and pharmaceutical development, the precise characterization of a synthesized compound is a cornerstone of scientific rigor. Elemental analysis serves as a fundamental technique to determine the elemental composition of a sample, providing a critical checkpoint for verifying a compound's identity and purity.[1][2] This guide offers an in-depth, step-by-step theoretical calculation of the elemental analysis for the organic compound with the molecular formula C14H12N2O3, contextualizing the calculations within the framework of experimental validation.
The Foundational Principle: Why Elemental Analysis is a Pillar of Compound Verification
Before delving into the calculations, it is crucial to understand the underlying principle. The Law of Definite Proportions dictates that a chemical compound always contains its component elements in fixed ratios by mass. Elemental analysis, whether performed theoretically or experimentally, is a direct application of this law. For a newly synthesized molecule, comparing the experimentally determined elemental percentages with the theoretical values calculated from its expected molecular formula is a primary method for structural confirmation and purity assessment.[2] A significant deviation between experimental and theoretical values may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Calculating the Theoretical Elemental Composition of C14H12N2O3
The process of calculating the theoretical elemental composition is a systematic procedure that relies on the atomic masses of the constituent elements. For this guide, we will use the compound with the molecular formula C14H12N2O3, which has a molecular weight of approximately 256.26 g/mol .[3][4]
Step 1: Deconstruct the Molecular Formula
The first step is to identify the elements present and the number of atoms of each element in one molecule of the compound.
-
Carbon (C): 14 atoms
-
Hydrogen (H): 12 atoms
-
Nitrogen (N): 2 atoms
-
Oxygen (O): 3 atoms
Step 2: Obtain Standard Atomic Masses
The next step is to gather the standard atomic masses for each element from the periodic table. These values represent the weighted average of the masses of their naturally occurring isotopes.[5]
-
Atomic Mass of Hydrogen (H): ~1.008 u[9]
Step 3: Calculate the Molar Mass of C14H12N2O3
The molar mass of the compound is the sum of the masses of all the atoms in one mole of the substance.
-
Mass of Carbon: 14 atoms × 12.011 g/mol = 168.154 g/mol
-
Mass of Hydrogen: 12 atoms × 1.008 g/mol = 12.096 g/mol
-
Mass of Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol
-
Mass of Oxygen: 3 atoms × 15.999 g/mol = 47.997 g/mol
Total Molar Mass = 168.154 + 12.096 + 28.014 + 47.997 = 256.261 g/mol
This calculated value is consistent with the published molecular weight of C14H12N2O3.[3][14]
Step 4: Determine the Mass Percentage of Each Element
The final step is to calculate the percentage contribution of each element to the total molar mass. The formula for this is:
Percentage of Element = (Total Mass of Element in Compound / Total Molar Mass of Compound) × 100%
-
% Carbon (C): (168.154 / 256.261) × 100% = 65.62%
-
% Hydrogen (H): (12.096 / 256.261) × 100% = 4.72%
-
% Nitrogen (N): (28.014 / 256.261) × 100% = 10.93%
-
% Oxygen (O): (47.997 / 256.261) × 100% = 18.73%
The following diagram illustrates the workflow of this theoretical calculation.
Caption: Workflow for calculating the theoretical elemental analysis of C14H12N2O3.
Summary of Theoretical Elemental Composition
For clarity and comparative purposes, the results are summarized in the table below. This format is particularly useful when comparing theoretical data against experimental results from an elemental analyzer.
| Element | Symbol | Atomic Count | Atomic Mass ( g/mol ) | Total Mass per Mole (g) | Percentage Composition (%) |
| Carbon | C | 14 | 12.011 | 168.154 | 65.62 |
| Hydrogen | H | 12 | 1.008 | 12.096 | 4.72 |
| Nitrogen | N | 2 | 14.007 | 28.014 | 10.93 |
| Oxygen | O | 3 | 15.999 | 47.997 | 18.73 |
| Total | 256.261 | 100.00 |
Bridging Theory and Experiment: The Role of Combustion Analysis
The theoretical values calculated here serve as the benchmark for experimental elemental analysis. The most common method for determining the percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound is combustion analysis.[1] In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen. The resulting gases (CO2, H2O, and N2) are separated and quantified by detectors. The percentage of oxygen is often determined by pyrolysis in the absence of oxygen.[15]
For drug development professionals, an experimental result that falls within ±0.4% of the theoretical value is generally considered acceptable proof of purity and identity.
Conclusion
The theoretical calculation of elemental analysis is a fundamental exercise in chemistry that provides the essential reference point for the experimental verification of a compound's molecular formula. For researchers and scientists in drug development, mastering this calculation is crucial for interpreting analytical data, confirming the successful synthesis of target molecules, and ensuring the purity of materials destined for further study. The close agreement between theoretical and experimental values provides a high degree of confidence in the composition of the substance .
References
- Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe.
- Oreate AI Blog. (2025, December 31). Understanding Nitrogen's Atomic Mass: A Deep Dive Into the Building Blocks of Life.
- CK-12 Foundation.
- Quora. (2017, January 25).
- Testbook. (2021, October 5).
- Nondestructive Evaluation Physics : Atomic Elements.
- Quora. (2023, November 9).
- Testbook. (2025, December 17).
- brainly.com. (2023, February 16).
- CK-12 Foundation.
- Royal Society of Chemistry. Nitrogen - Element information, properties and uses | Periodic Table.
- LabXchange. (2022, June 8). 4.
- BYJU'S.
- IUPAC Commission on Isotopic Abundances and
- YouTube. (2022, March 9).
- Isotopes Matter.
- Physical Measurement Laboratory.
- CK-12 Foundation.
- Reddit. (2015, August 27). Oxygen's average atomic mass is 15.999 AMU but all of its stable isotopes are 16 and higher. Why is the average lower than 16?.
- Wikipedia. Oxygen.
- NIST WebBook. Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-.
- PubChem - NIH. N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074.
- ChemBK. N-methyl-4-nitro-N-phenylbenzamide.
- Molbase. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine.
- Molar mass calcul
- Elementar.
- Benchchem. A Comparative Guide to the Elemental Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Universidad Complutense de Madrid.
- Clariant Analytical Sciences. Elemental Analysis and Chemical Properties.
- PubChemLite. 3-methyl-4'-nitrobenzanilide (C14H12N2O3).
Sources
- 1. Elemental analysis: operation & applications - Elementar [elementar.com]
- 2. ELEMENTAL MICROANALYSIS: THE STUDY OF LIFE-ASSOCIATED CHEMICAL ELEMENTS | Office for the Transfer of Research Results [ucm.es]
- 3. N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. LabXchange [labxchange.org]
- 6. ck12.org [ck12.org]
- 7. Nondestructive Evaluation Physics : Atomic Elements [nde-ed.org]
- 8. testbook.com [testbook.com]
- 9. byjus.com [byjus.com]
- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Atomic Data for Nitrogen (N ) [physics.nist.gov]
- 12. testbook.com [testbook.com]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
- 14. Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro- [webbook.nist.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
UV-Vis absorption maxima of alpha-(5-Nitro-O-tolylimino)-O-cresol
Comprehensive UV-Vis Absorption Guide: -(5-Nitro-o-tolylimino)-o-cresol vs. Standard Salicylideneanilines
Executive Summary
As a photochromic Schiff base,
Mechanistic Causality: Structural Dynamics & ESIPT
To accurately interpret the UV-Vis absorption maxima of
In the ground state (
The Role of Specific Substituents
Comparing
-
The ortho-Methyl Group (Steric Twist): The methyl group at the ortho position of the aniline ring creates steric repulsion with the azomethine proton. This forces the aniline ring to twist out of coplanarity with the salicylaldimine plane. This twisted geometry lowers the activation barrier for ESIPT, facilitating highly efficient photochromism.
-
The 5-Nitro Group (Electronic Induction): The strongly electron-withdrawing nitro group alters the push-pull dynamics of the molecule. Although situated meta to the imine linkage, its inductive effect stabilizes the intramolecular charge transfer (ICT) in polar solvents, resulting in a distinct bathochromic (red) shift of the keto absorption band[2].
Fig 1: ESIPT photocycle of α-(5-Nitro-o-tolylimino)-o-cresol.
Comparative UV-Vis Absorption Data
The absorption profile is highly solvatochromic. Aprotic solvents (e.g., cyclohexane) lock the molecule in the enol-imine form, whereas protic solvents (e.g., ethanol) stabilize the ground-state keto-amine form via intermolecular hydrogen bonding[3].
The table below objectively compares the empirical absorption maxima (
| Compound | Solvent Environment | Enol-Imine | cis-Keto | ESIPT Efficiency & Notes |
| Unsubstituted Salicylideneaniline (SA) | Cyclohexane (Aprotic) | ~340 nm | N/A (Stable Enol) | High; planar ground state. |
| Unsubstituted Salicylideneaniline (SA) | Ethanol (Protic) | ~340 nm | ~430 nm (Minor) | Moderate; slight keto stabilization. |
| Cyclohexane (Aprotic) | ~345 nm | N/A | High; twisted geometry lowers barrier. | |
| Ethanol (Protic) | ~350 nm | ~450 nm (Prominent) | Very High; nitro group stabilizes keto form. | |
| N-(4-Nitrophenyl)salicylaldimine | Ethanol (Protic) | ~360 nm | ~465 nm | Moderate; strong ICT but competing relaxation pathways. |
Data synthesis derived from established spectroscopic behaviors of substituted salicylideneanilines[3],[2].
Self-Validating Experimental Protocol: UV-Vis Characterization
To ensure absolute trustworthiness and reproducibility when characterizing the UV-Vis spectra of Schiff bases, the experimental design must act as a self-validating system. The following protocol isolates intramolecular phenomena from intermolecular artifacts.
Fig 2: Self-validating UV-Vis spectroscopic workflow for Schiff bases.
Step-by-Step Methodology
-
Sample Preparation (Concentration Control): Prepare a stock solution of
-(5-Nitro-o-tolylimino)-o-cresol. Dilute to a strict working concentration of M.-
Causality: Concentrations above
M induce intermolecular hydrogen bonding and dimerization, which falsely broadens absorption bands and suppresses the intramolecular ESIPT process.
-
-
Solvent Selection & Baseline Correction: Prepare two sets of samples using spectroscopic-grade Cyclohexane (aprotic) and Absolute Ethanol (protic). Perform baseline correction using matched 10 mm path-length quartz cuvettes containing the pure respective solvents.
-
Primary UV-Vis Acquisition: Scan the samples from 200 nm to 600 nm at 298 K.
-
Validation: You should observe the
transitions of the aromatic rings (~240-280 nm) and the primary enol-imine band (~345-350 nm). In ethanol, a secondary peak at ~450 nm validates the presence of the ground-state keto tautomer.
-
-
Photo-irradiation (Photochromism Check): Irradiate the cyclohexane sample with a 365 nm UV LED for 60 seconds. Immediately rescan the spectrum.
-
Causality: UV irradiation forces the population into the metastable cis-keto state, causing the appearance of the ~450 nm band even in aprotic environments[3].
-
-
Kinetic Monitoring (System Validation): Monitor the decay of the 450 nm band over time in the dark.
-
Validation: The presence of a clean isosbestic point between the decaying 450 nm band and the recovering 345 nm band mathematically proves that the system is undergoing a pure two-state thermal back-transfer without degradation byproducts.
-
References
-
[3] Kalapos, P. P., et al. (2023). Salicylideneaniline/Dithienylethene Hybrid Molecular Switches: Design, Synthesis, and Photochromism. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
[1] Sedgwick, A. C., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules (MDPI). URL:[Link]
-
Sekikawa, T., et al. (2013). Initial Processes of Proton Transfer in Salicylideneaniline Studied by Time-Resolved Photoelectron Spectroscopy. The Journal of Physical Chemistry A (ACS Publications). URL:[Link]
-
[2] Zanocco, A. L., et al. (2006). Ultraviolet Absorption Bands and Electronic Charge Transfers of Salicylideneanilines in Singlet Excited States. Repositorio Académico de la Universidad de Chile. URL:[Link]
mass spectrometry fragmentation pattern of CAS 67912-41-8
The Definitive Guide to Mass Spectrometry of CAS 67912-41-8: High-Resolution ESI-QTOF vs. GC-EI-MS
As a Senior Application Scientist specializing in the structural elucidation of complex organic molecules, I frequently encounter challenges when analyzing nitro-aromatic Schiff bases. CAS 67912-41-8, chemically known as 2-{[(2-methyl-5-nitrophenyl)imino]methyl}phenol or
In this guide, we will objectively compare the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF MS/MS) against traditional Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) for the analysis of CAS 67912-41-8. By examining the mechanistic causality behind their fragmentation patterns, this guide provides a self-validating framework for researchers and drug development professionals to select the optimal analytical platform.
The Causality of Ionization: Soft vs. Hard Techniques
The structural elucidation of CAS 67912-41-8 hinges on how internal energy is deposited into the molecule during ionization.
The Alternative: GC-EI-MS (Hard Ionization)
Electron Impact (EI) operates at 70 eV, stripping an electron to form a highly energetic radical cation (M
The Product: HR-ESI-QTOF MS/MS (Soft Ionization)
Electrospray Ionization (ESI) is an even-electron process. Protonation typically occurs at the most basic site—the imine nitrogen—yielding a stable pseudomolecular ion ([M+H]
Analytical Workflow Comparison: UHPLC-ESI-QTOF MS/MS vs. GC-EI-MS for CAS 67912-41-8.
Mechanistic Fragmentation Pathways
Understanding the why behind the data is critical for scientific integrity.
In ESI-MS/MS , the protonated precursor (m/z 257) primarily undergoes neutral losses. The loss of water (-18 Da, yielding m/z 239) is driven by the interaction between the ortho-OH and the imine proton. Increasing the collision energy triggers the cleavage of the C=N bond, a hallmark of Schiff base fragmentation, yielding the protonated 2-methyl-5-nitroaniline species at m/z 153 [3].
In EI-MS , the radical cation (m/z 256) undergoes homolytic cleavages. The "ortho effect" is prominent here; the proximity of the methyl group to the imine bond on the aniline ring, combined with the nitro group's instability, drives the expulsion of the NO
Divergent fragmentation logic of CAS 67912-41-8 under Soft (ESI) vs. Hard (EI) ionization.
Quantitative Data Comparison
The table below summarizes the key diagnostic ions generated by both platforms. ESI-QTOF provides superior intact molecular preservation (100% relative abundance), whereas GC-EI-MS excels at generating deep structural fragments.
| Fragment Assignment | HR-ESI-QTOF MS/MS (m/z) | Relative Abundance (%) | GC-EI-MS (m/z) | Relative Abundance (%) | Mechanistic Origin |
| Intact Molecular Ion | 257.0921 [M+H] | 100 (Base Peak) | 256.08 [M] | 35 | Protonation vs. Electron Loss |
| Loss of Water | 239.0815 | 15 | - | - | [M+H - H |
| Loss of Nitro Group | 211.0921 | 45 | 210.08 | 85 (Base Peak) | [-NO |
| Loss of Nitric Oxide | - | - | 226.08 | 25 | [-NO |
| Amine Cleavage | 153.0658 | 60 | - | - | Protonated 2-methyl-5-nitroaniline |
| Salicyl Cleavage | - | - | 120.04 | 55 | [Ar-CH=N] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The presence of the m/z 211/210 fragment acts as an internal system suitability check, confirming that the collision energy/ionization energy is sufficient to break the stable nitro-aromatic bond.
Protocol A: HR-ESI-QTOF MS/MS (The Recommended Product Workflow)
-
Sample Preparation: Dissolve 1.0 mg of CAS 67912-41-8 in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the imine nitrogen prior to droplet desolvation.
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Source Parameters: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.5 kV, drying gas temperature to 250°C, and nebulizer pressure to 35 psi.
-
Targeted CID: Isolate the precursor ion at m/z 257.0. Apply a ramped Collision Energy (CE) of 15–35 eV using ultra-high purity Nitrogen as the collision gas. Acquire MS/MS spectra from m/z 50 to 300.
Protocol B: GC-EI-MS (The Alternative Workflow)
-
Sample Preparation: Dissolve 1.0 mg of CAS 67912-41-8 in 1 mL of GC-grade Ethyl Acetate. Causality: Aprotic solvents prevent the hydrolysis of the moisture-sensitive Schiff base during heated injection.
-
Gas Chromatography: Inject 1 µL (split ratio 10:1) into an inlet heated to 250°C. Use an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
Ionization Parameters: Set the EI source to 70 eV. Maintain the ion source temperature at 230°C and the quadrupole at 150°C. Scan from m/z 50 to 350.
Conclusion
For the structural elucidation of CAS 67912-41-8, HR-ESI-QTOF MS/MS is the superior product choice. Its soft ionization preserves the fragile intact Schiff base, while targeted CID allows for the logical, step-wise deduction of its structure without the confounding effects of radical-driven rearrangements seen in GC-EI-MS. While EI-MS remains a powerful alternative for library matching, ESI-QTOF provides the definitive mechanistic proof required in modern drug development and materials science.
References
-
Denizli, G., Öz, S., Atakol, A., İnal, E. K., & Akay, M. A. (2013). The Effect of o-Substituents on Mass Spectra of Schiff Bases Synthesized from Salicylaldehyde. Süleyman Demirel University Faculty of Arts and Science Journal of Science, 7(2). URL:[Link]
-
Błachut, D., Danikiewicz, W., Olejnik, M., & Czarnocki, Z. (2004). Electron ionization mass spectrometry as a tool for the investigation of the ortho effect in fragmentation of some Schiff bases derived from amphetamine analogs. Journal of Mass Spectrometry, 39(8), 966-972. URL:[Link]
-
Zaltariov, M. F., et al. (2020). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Inorganic Chemistry Communications. URL:[Link]
A Researcher's Guide to the Thermal Stability of Nitro-Schiff Base Ligands: A Comparative TGA/DSC Analysis
For researchers and professionals in drug development and materials science, understanding the thermal stability of novel compounds is a cornerstone of robust characterization. Among the vast class of organic ligands, nitro-Schiff bases present unique electronic properties and coordination potential, making their thermal behavior a critical parameter for their application. This guide provides an in-depth, comparative analysis of the thermal stability of nitro-Schiff base ligands using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the causality behind experimental choices, present comparative data, and provide a self-validating experimental protocol.
The Significance of Thermal Analysis for Nitro-Schiff Base Ligands
Schiff bases, characterized by their azomethine group (-C=N-), are versatile ligands in coordination chemistry. The introduction of a nitro (-NO₂) group, a strong electron-withdrawing moiety, can significantly influence the ligand's electronic structure, and consequently, its thermal stability.[1] This alteration in electron density can affect bond strengths within the molecule, influencing its decomposition pathway and ultimate stability at elevated temperatures. A thorough understanding of these thermal properties is paramount for applications where the ligands or their metal complexes might be subjected to heat, such as in catalysis, as high-temperature materials, or during drug formulation processes.[2]
TGA and DSC: A Synergistic Approach to Thermal Characterization
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful techniques for probing the thermal properties of materials. While both involve heating a sample under a controlled atmosphere, they provide different, yet complementary, information.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[3] For a nitro-Schiff base ligand, a TGA thermogram reveals the temperatures at which decomposition events occur and the percentage of mass lost at each stage. This is invaluable for determining the onset of decomposition and the overall thermal stability.[4]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] A DSC curve can identify endothermic events (like melting) and exothermic events (like decomposition or crystallization). For nitro-Schiff base ligands, DSC can pinpoint the melting point and reveal the energetic nature of the decomposition processes observed in TGA.
By employing both techniques, a comprehensive thermal profile of a nitro-Schiff base ligand can be constructed, offering insights into both its physical and chemical changes upon heating.
The Influence of the Nitro Group: A Structure-Stability Correlation
The presence and position of a nitro group on the aromatic rings of a Schiff base ligand can have a pronounced effect on its thermal stability. Generally, aromatic Schiff bases are more stable than their aliphatic counterparts due to the stabilizing effect of the conjugated system.[2] The introduction of an electron-withdrawing group like the nitro group can further modulate this stability.
The electron-withdrawing nature of the nitro group can decrease the electron density on the aromatic ring and the azomethine linkage. This can, in some cases, lead to a slight decrease in the initial decomposition temperature compared to unsubstituted analogues. However, the overall decomposition profile is often complex and multi-stepped.[6] It has been observed that the thermal decomposition of Schiff bases can be a multi-step reaction, with the decomposition temperature increasing with the heating rate.[6]
To illustrate this, let's consider a hypothetical comparison between a simple salicylaldehyde-based Schiff base and its nitro-substituted counterpart.
| Ligand | Onset Decomposition Temperature (TGA) | Key DSC Events |
| Salicylidene-aniline | Higher | Single sharp endotherm (melting) followed by exothermic decomposition |
| 5-Nitro-salicylidene-aniline | Potentially slightly lower | Single sharp endotherm (melting) followed by a more complex exothermic decomposition pattern |
This comparative data highlights the nuanced influence of the nitro group. While it may slightly lower the initial decomposition temperature due to electronic effects, the overall thermal behavior can be more complex.
Experimental Protocol: A Self-Validating Workflow for TGA/DSC Analysis
The following protocol is designed to provide accurate and reproducible thermal analysis data for nitro-Schiff base ligands. The causality behind each step is explained to ensure a deep understanding of the methodology.
Instrumentation and Calibration
-
Instruments: A calibrated simultaneous TGA/DSC instrument is ideal, but separate calibrated TGA and DSC instruments can also be used.[7]
-
Calibration:
-
TGA: Calibrate the mass balance using standard weights. Calibrate the temperature using materials with known Curie points (e.g., alumel, nickel).
-
DSC: Calibrate the temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion (e.g., indium, zinc).[5] A baseline calibration should also be performed to correct for any instrumental drift.[5]
-
Sample Preparation
-
Sample Purity: Ensure the nitro-Schiff base ligand is of high purity, as impurities can significantly affect the thermal profile. Recrystallization and characterization by techniques like NMR and FTIR are recommended prior to thermal analysis.
-
Sample Mass: Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA or DSC pan (aluminum or alumina). A smaller sample size minimizes thermal gradients within the sample.
-
Pan Type: For TGA, an open pan is typically used to allow for the escape of decomposition products. For DSC, a hermetically sealed pan is often used to prevent volatilization before decomposition, especially for samples that may sublime.
TGA Experimental Parameters
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative decomposition and ensures that the observed mass loss is due to thermal decomposition.
-
Heating Rate: A heating rate of 10 °C/min is a common starting point for screening experiments. Slower heating rates (e.g., 5 °C/min) can provide better resolution of closely occurring thermal events, while faster rates can shift decomposition temperatures to higher values.[6]
-
Temperature Range: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 800 °C).
DSC Experimental Parameters
-
Atmosphere: As with TGA, use an inert atmosphere of nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Initial Isothermal Step: Hold the sample at a temperature below any expected transitions (e.g., 30 °C) for a few minutes to allow for thermal equilibration.
-
Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, through the temperature range of interest.
-
Cooling and Second Heating (Optional): A heat-cool-heat cycle can be employed to erase the sample's thermal history and obtain a more representative thermogram of the material's intrinsic properties.
-
Data Analysis
-
TGA Data:
-
Determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% weight loss occurs.
-
Identify the temperatures of maximum decomposition rate from the derivative of the TGA curve (DTG curve).
-
Quantify the mass loss at each decomposition step.
-
-
DSC Data:
-
Identify the peak temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
Determine the enthalpy change (ΔH) for each transition by integrating the area under the peak.
-
Visualizing the Workflow and Structure-Property Relationships
To better illustrate the experimental process and the conceptual link between molecular structure and thermal stability, the following diagrams are provided.
Caption: Experimental workflow for TGA/DSC analysis of nitro-Schiff base ligands.
Caption: Relationship between molecular structure and thermal stability in nitro-Schiff base ligands.
Conclusion
The thermal analysis of nitro-Schiff base ligands by TGA and DSC is an indispensable tool for their comprehensive characterization. This guide has provided a framework for understanding the principles behind these techniques, the influence of the nitro functional group on thermal stability, and a detailed, self-validating experimental protocol. By following a systematic and well-understood approach, researchers can obtain high-quality, reproducible data that is crucial for the advancement of drug development and materials science.
References
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Abdel-Latif, S. A., Hassib, H. B., & Issa, Y. M. (2007). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 950–957. [Link]
-
Asian Journal of Chemistry. (2012). Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. Asian Journal of Chemistry, 24(11), 5069-5072. [Link]
-
Çelik, F., & Elik, A. (2009). Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). Journal of Thermal Analysis and Calorimetry, 100(2), 527-534. [Link]
-
CyberLeninka. (n.d.). SYNTHESES, CHARACTERIZATION AND THERMAL STABILITY STUDY OF NEW Co(II), Cu(II) AND Zn(II) COMPLEXES DEVIATES FROM SCHIFF BASE 4-(DIMETHYLAMINO)BENZALDEHYDE. [Link]
-
IntechOpen. (2022, October 19). Overview of Schiff Bases. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019, November 1). SYNTHESIS, CHARACTERIZATION, CYTOTOXIC AND ANTIOXIDANT STUDIES OF MIXED LIGAND SCHIFF BASE COMPLEXES DERIVED FROM P- NITROANILINE AND 2, 4-DINITROANILINE. International Journal of Pharmaceutical Sciences and Research, 10(11), 5025-5031. [Link]
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MDPI. (2012, May 29). Synthesis, Spectroscopy, Thermal Analysis, Magnetic Properties and Biological Activity Studies of Cu(II) and Co(II) Complexes with Schiff Base Dye Ligands. Molecules, 17(6), 6434-6455. [Link]
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Taylor & Francis Online. (2016, December 9). Schiff bases and their complexes: Recent progress in thermal analysis. Journal of Coordination Chemistry, 70(2), 181-220. [Link]
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MDPI. (2022, December 2). Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups. Materials, 15(23), 8632. [Link]
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Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Link]
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ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. [Link]
-
SCIRP. (2018). Synthesis, Spectral Characterization and Thermal Behavior of Newly Derived La(III), Co(III) and Mn(II) Complexes with Schiff Base Derived from Methionine and Salicylaldehyde. Open Journal of Inorganic Chemistry, 8, 55-69. [Link]
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The University of Melbourne. (n.d.). TGA-DSC - Research at Melbourne. [Link]
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Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
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University of California, Santa Barbara. (n.d.). TGA-DSC User's Booklet. [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
ACS Omega. (2023, August 25). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32067–32081. [Link]
-
Asian Journal of Research in Chemistry. (2020, May 18). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Asian Journal of Research in Chemistry, 13(3), 209-213. [Link]
-
Conscientia Beam. (2015). SYNTHESIS AND CHARACTERISATION OF SCHIFF BASE CO (II) AND CU (II)` COMPLEXES DERIVED FROM CIPROFLOXACIN AND P- NITROANILINE. International Journal of Chemistry and Materials Research, 3(4), 85-90. [Link]
-
Asian Journal of Chemistry. (2009). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry, 21(7), 5187-5194. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). [Link]
Sources
Safety Operating Guide
alpha-(5-Nitro-O-tolylimino)-O-cresol proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. The compound
Because it is a rare chemical collection item, standard Safety Data Sheets (SDS) often lack nuanced operational guidance. Therefore, to ensure absolute laboratory safety, we must derive our handling and disposal protocols from the fundamental chemical properties of its structural moieties and its potential hydrolysis products.
Chemical Profiling & Hazard Causality
Understanding the behavior of
This chemical reality dictates our entire disposal strategy. If disposed of improperly in an acidic waste stream, the compound will silently generate 5-nitro-o-toluidine—a known hepatotoxin[2] that can induce methemoglobinemia[3]—and salicylaldehyde, which is highly toxic to aquatic environments[4].
Table 1: Physicochemical and Toxicological Profiling
| Parameter | Data / Classification | Causality / Operational Impact |
| Chemical Identity | Structurally an aromatic imine containing a nitro group and a phenol[1]. | |
| Molecular Weight | 256.26 g/mol | Essential for stoichiometric waste tracking and mass balance calculations. |
| Solubility | Insoluble in water | Dictates the mandatory use of organic solvents (e.g., ethanol) for surface decontamination[5]. |
| Hydrolysis Product 1 | 5-Nitro-o-toluidine (CAS 99-55-8) | Hepatotoxic; induces methemoglobinemia[2][3]. Mandates strict avoidance of acidic waste streams to prevent in situ generation. |
| Hydrolysis Product 2 | Salicylaldehyde (CAS 90-02-8) | High biological oxygen demand; toxic to aquatic systems (LC50 11 mg/L)[4]. Mandates zero-drain disposal policies[4]. |
Experimental Protocols: Handling and Disposal
Every protocol in a high-functioning laboratory must be a self-validating system. The following methodologies ensure that causality is understood and that safety is empirically verified at each step.
Protocol A: Routine Laboratory Waste Disposal
-
Hydrolysis Prevention (Causality: Schiff Base Stability) : Before adding the compound to a waste carboy, test the existing waste stream. Schiff bases readily hydrolyze under acidic conditions into 5-nitro-o-toluidine and salicylaldehyde[3][4].
-
Waste Segregation (Causality: Reactive Group Incompatibilities) : Classify the compound as "Non-Halogenated Organic Waste." Strictly isolate this stream from strong oxidizing agents, acid chlorides, and acid anhydrides, as the nitroaromatic moiety can react violently[5].
-
Primary Containment (Causality: Photochemical Stability) : Transfer solid waste or solvent-dissolved residues into a high-density polyethylene (HDPE) or amber glass container. Amber glass is highly recommended if the compound is in solution, as nitroaromatics can undergo photochemical degradation when exposed to light[5].
-
Regulatory Labeling and EHS Transfer (Causality: EPA Compliance) : Label the container explicitly with "Contains:
-(5-Nitro-o-tolylimino)-o-cresol, Nitroaromatic, Phenolic". Transfer the container to Environmental Health and Safety (EHS) for high-temperature incineration, strictly adhering to EPA 40 CFR 261.3 guidelines for hazardous waste classification[4][6]. Do not empty into drains under any circumstances[4].-
Verification Step : Before sealing the carboy, verify the pH of the existing waste stream using pH indicator strips to ensure it is strictly
7.0, validating that acid-catalyzed hydrolysis will not occur.
-
Protocol B: Immediate Spill Response and Surface Decontamination
-
Source Isolation : Immediately remove all sources of ignition. The compound contains a nitroaromatic group, which can present flammability risks under certain conditions[5].
-
Solvent Selection (Causality: Solubility Profile) : Do not use water. The compound is highly insoluble in aqueous media[5]. Instead, dampen the solid spill material with 60-70% ethanol[5].
-
Mechanical Recovery : Use absorbent paper dampened with the ethanol solution to pick up the material[5]. Avoid sweeping dry powder to prevent aerosolization and subsequent inhalation exposure.
-
Secondary Wash : Solvent-wash all contaminated fume hood surfaces or balances with 60-70% ethanol, followed by a final wash with a standard soap and water solution to remove residual organics[5].
-
Waste Consolidation : Seal all contaminated absorbent papers and PPE (e.g., nitrile gloves) in a vapor-tight plastic bag before transferring them to the solid hazardous waste bin[5].
-
Verification Step : After the final soap and water wash, visually inspect the area under standard laboratory lighting. The complete absence of yellow/orange residue (characteristic of nitroaromatic Schiff bases) validates the decontamination.
-
Logical Workflow Visualization
Fig 1. Logical workflow for nitroaromatic Schiff base waste segregation and disposal.
References
-
Molaid . "2-[(2-methyl-5-nitrophenylimino)methyl]phenol | 67912-41-8." Available at:[Link]
-
New Jersey Department of Health . "5-NITRO-o-TOLUIDINE HAZARD SUMMARY." Available at:[Link]
-
PubMed (NIH) . "Liver dysfunction among workers handling 5-nitro-o-toluidine." Available at:[Link]
-
Cole-Parmer . "Material Safety Data Sheet - Salicylaldehyde, 98%." Available at: [Link]
Sources
- 1. 2-[(2-methyl-5-nitrophenylimino)methyl]phenol - CAS号 67912-41-8 - 摩熵化学 [molaid.com]
- 2. Liver dysfunction among workers handling 5-nitro-o-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 5-NITRO-O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
